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  • Product: N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
  • CAS: 1306604-30-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary Investigation of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride Binding Affinity

Abstract The determination of binding affinity is a cornerstone of modern drug discovery and chemical biology, providing a quantitative measure of the interaction between a ligand and its biological target. This guide ou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of binding affinity is a cornerstone of modern drug discovery and chemical biology, providing a quantitative measure of the interaction between a ligand and its biological target. This guide outlines a comprehensive, multi-stage strategy for the preliminary investigation of a novel compound, N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. As specific binding data for this compound is not publicly available[1], this document serves as a roadmap for researchers, beginning with target hypothesis generation through in silico analysis, proceeding to experimental hit identification via high-throughput screening, and culminating in rigorous, quantitative characterization of the binding interaction using gold-standard biophysical techniques. We provide detailed, field-proven protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), emphasizing the causality behind experimental choices and the implementation of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals tasked with the de novo characterization of novel chemical entities.

Introduction and Strategic Overview

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a small molecule featuring two key functional groups: a methanesulfonamide moiety and a secondary amine side chain[2]. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[3][4][5]. This structural element is known to participate in key hydrogen bonding interactions with various enzyme classes, such as carbonic anhydrases and protein kinases[3][6]. The presence of this moiety suggests a range of potential biological targets.

Given the absence of pre-existing binding data, a logical and efficient investigation must follow a structured, tiered approach. This guide is therefore organized into three main parts:

  • Part I: Target Hypothesis Generation. Leveraging the known chemical structure to predict potential biological targets using computational methods.

  • Part II: Experimental Hit Identification. Employing high-throughput screening methods to experimentally test the in silico hypotheses against a broad panel of targets.

  • Part III: Biophysical Characterization & Affinity Determination. Using orthogonal, high-precision techniques to validate hits, confirm direct binding, and accurately determine the equilibrium dissociation constant (Kd).

This workflow is designed to maximize the probability of success while efficiently allocating resources, moving from broad, predictive methods to highly specific and quantitative measurements.

G cluster_0 Part I: In Silico Analysis cluster_1 Part II: Experimental Screening cluster_2 Part III: Biophysical Validation a Compound Structure Analysis (N-[2-(methylamino)ethyl]methanesulfonamide) b Molecular Docking & Pharmacophore Modeling a->b Input c Ranked List of Hypothetical Targets b->c Output d High-Throughput Screening (HTS) (e.g., Broad Kinase Panel) c->d Guides Screen Design e Identification of Primary 'Hits' (% Inhibition > 50%) d->e Output f Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) e->f Input for Validation g Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, n) e->g Input for Validation h Validated Target & Quantitative Affinity Data f->h g->h Orthogonal Validation

Figure 1: Overall workflow for the preliminary binding affinity investigation.

Part I: Target Hypothesis Generation (In Silico Methods)

The first step in characterizing a novel compound is to generate educated hypotheses about its potential biological targets. In silico molecular docking is a cost-effective computational method used to predict the binding orientation and affinity of a ligand to a protein's active site[7][8].

The methanesulfonamide group is a known pharmacophore for several important enzyme families[3][9]. For this investigation, we will hypothesize that N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride may target protein kinases or carbonic anhydrases, both of which are known to interact with sulfonamide-containing ligands[6][10].

Protocol: Molecular Docking

This protocol outlines a general procedure for docking the compound against a panel of human kinase and carbonic anhydrase crystal structures.

  • Ligand Preparation:

    • Obtain the 2D structure of N-[2-(methylamino)ethyl]methanesulfonamide from a chemical database (e.g., PubChem CID 54593131)[1].

    • Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Assign appropriate protonation states at physiological pH (~7.4). The secondary amine will likely be protonated.

  • Receptor Preparation:

    • Download high-resolution crystal structures of selected human kinases and carbonic anhydrases from the Protein Data Bank (PDB)[11].

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.

    • Define the binding site (or "grid box") based on the location of the co-crystallized native ligand[11].

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of each receptor[8].

    • The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Scoring and Analysis:

    • The docking program will rank the poses using a scoring function, which estimates the binding free energy[7]. The output is typically a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

    • Analyze the top-ranked poses for plausibility. Look for key interactions, such as hydrogen bonds between the sulfonamide group and backbone residues in the kinase hinge region or coordination with the zinc ion in the carbonic anhydrase active site.

Data Presentation: Hypothetical Docking Results

The results should be summarized in a table to facilitate comparison and prioritization of targets for experimental validation.

Target Protein (PDB ID)Target ClassDocking Score (kcal/mol)Key Predicted Interactions
CDK2 (e.g., 1HCK)Protein Kinase-8.5H-bond from sulfonamide NH to hinge region backbone.
PIM1 (e.g., 4X7Q)Protein Kinase-7.9H-bond from sulfonamide O to hinge region backbone.
Carbonic Anhydrase II (e.g., 2CBA)Carbonic Anhydrase-9.2Sulfonamide coordinates with active site Zn2+ ion.
Carbonic Anhydrase IX (e.g., 5FL4)Carbonic Anhydrase-9.5Strong coordination with Zn2+ and H-bond network.

Table 1: Example output from a molecular docking screen. Lower scores suggest higher predicted affinity. These hypothetical results would prioritize Carbonic Anhydrase IX and II for experimental testing.

Part II: Experimental Hit Identification

Following in silico analysis, the next step is to experimentally screen the compound against a panel of targets to identify "hits." High-Throughput Screening (HTS) allows for the rapid testing of a compound against hundreds of targets, making it an efficient method for hit discovery[12][13][14].

Rationale for HTS
  • Efficiency: HTS uses automation and miniaturized assay formats (e.g., 384-well plates) to test a compound against large target panels quickly and cost-effectively[15].

  • Broad Coverage: It allows for testing the in silico hypotheses while simultaneously exploring a wide range of other potential targets, reducing the risk of missing an unexpected interaction.

  • Data-Driven Decisions: The output, typically percent inhibition at a fixed concentration, provides a clear, quantitative basis for prioritizing hits for further study[12].

A commercial screening service (e.g., Eurofins Discovery, Reaction Biology) can provide access to broad panels, such as a kinase panel (e.g., KinaseProfiler™) or a general target panel (e.g., BioPrint®). For this investigation, a screen against a panel of human kinases and carbonic anhydrases would be the most direct test of our hypothesis.

Part III: Biophysical Characterization & Affinity Determination

Once a primary hit is identified from HTS, it is crucial to validate the interaction using orthogonal, label-free biophysical methods. This step confirms direct binding to the target protein and provides a precise measurement of the binding affinity (Kd) and kinetics. We will detail two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[17] It provides both equilibrium and kinetic binding data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[18][19]

Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[20] When a protein (ligand) is immobilized on the chip and the compound (analyte) flows over the surface, binding causes an increase in mass, which alters the refractive index and generates a response signal measured in Resonance Units (RU).[17] This allows for the direct observation of the binding and dissociation phases.

G cluster_0 SPR Sensor Chip cluster_1 Flow Channel a Gold Film b Dextran Matrix h Detector a->h Reflected Angle (SPR Signal) c Immobilized Protein (Ligand) e Analyte (Compound) c->e Dissociation (koff) d Analyte (Compound) d->c Association (kon) f Analyte (Compound) g P-polarized Light g->a Incident Angle

Figure 2: Principle of a Surface Plasmon Resonance (SPR) experiment.

This protocol is a general guide for a kinetic/affinity analysis using an instrument like a Biacore T200.[21]

  • Surface Preparation (Immobilization):

    • Rationale: The protein target must be stably attached to the sensor surface. Amine coupling is a common and robust method.[22]

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Inject the purified target protein (e.g., Carbonic Anhydrase IX) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Trustworthiness: A reference flow cell must be prepared in parallel (e.g., activated and deactivated with no protein) to serve as a control for subtracting bulk refractive index changes and non-specific binding. This is a critical self-validating step.[21]

  • Analyte Binding Assay (Kinetic Titration):

    • Rationale: A series of analyte concentrations are injected to measure the concentration-dependent binding response.

    • Prepare a dilution series of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride in running buffer (e.g., HBS-EP+ with 1-5% DMSO). A typical concentration range for a small molecule might be 10 nM to 10 µM.

    • Perform a single-cycle kinetics experiment: sequentially inject each concentration of the compound from lowest to highest without a regeneration step between injections.

    • Follow the final injection with an extended dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software.

    • The fitting process will yield values for kon (M-1s-1), koff (s-1), and Kd (M).

ParameterValueUnit
Association Rate (kon)1.5 x 105M-1s-1
Dissociation Rate (koff)3.0 x 10-3s-1
Dissociation Constant (Kd) 20 nM

Table 2: Example kinetic data obtained from an SPR experiment. The Kd is calculated from the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[23] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24][25]

Causality Behind the Method: An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the target protein).[24] The compound is loaded into a syringe and injected in small aliquots into the sample cell. If binding is exothermic, heat is released and the instrument's heaters reduce power to maintain a constant temperature. If endothermic, heat is absorbed and the heaters increase power. The power change required to maintain thermal equilibrium is measured for each injection, generating a binding isotherm.[25]

G cluster_0 Calorimeter cluster_1 Reference Cell cluster_2 Sample Cell a Buffer d Thermoelectric Device a->d b Protein Solution b->d Heat Change (ΔH) c Injection Syringe (Compound) c->b Titration e Feedback System d->e ΔT Signal e->d Compensating Power f Raw Data (Heat Pulses) e->f Output g Integrated Data (Binding Isotherm) f->g h Thermodynamic Parameters (KD, ΔH, n) g->h Curve Fitting

Figure 3: Workflow and principle of an Isothermal Titration Calorimetry (ITC) experiment.

This protocol provides a general guide for determining Kd using an instrument like a MicroCal ITC200.

  • Sample Preparation:

    • Rationale & Trustworthiness: This is the most critical step for a successful ITC experiment. Both the protein and the compound must be in an identical, well-matched buffer.[24] Any slight mismatch in buffer components (pH, salt, DMSO) will generate large heats of dilution, which can obscure the true binding signal.[26]

    • Exhaustively dialyze the purified protein against the final experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve the compound in the exact same buffer from the final dialysis step. If DMSO is required to dissolve the compound, ensure the final protein solution in the cell contains the identical percentage of DMSO.

    • Degas all solutions thoroughly immediately before the experiment to prevent air bubbles, which cause significant artifacts in the data.[27]

    • Accurately determine the concentrations of both protein and compound solutions.

  • Experimental Setup:

    • Rationale: The concentrations should be chosen based on the expected affinity to ensure a well-defined binding isotherm. The "c-window" (c = n * [Protein] / Kd) should ideally be between 10 and 1000.[27]

    • Based on the ~20 nM Kd from SPR, a suitable starting point would be:

      • Protein in cell: 10-20 µM

      • Compound in syringe: 100-200 µM (typically 10x the cell concentration)

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).

  • Execution and Controls:

    • Perform an initial injection (e.g., 0.4 µL) and discard this data point during analysis.

    • Run the full titration experiment.

    • Trustworthiness: A crucial control experiment is to titrate the compound from the syringe into the buffer-only solution in the cell. The heat from this titration represents the heat of dilution and must be subtracted from the main experimental data to isolate the heat of binding.[26]

  • Data Analysis:

    • Integrate the raw power peaks to determine the heat (µcal) for each injection.

    • Subtract the control (heat of dilution) data.

    • Plot the corrected heat per mole of injectant against the molar ratio of [Compound]/[Protein].

    • Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.

ParameterValueUnit
Stoichiometry (n)0.98(unitless)
Enthalpy (ΔH)-8.5kcal/mol
Entropy (TΔS)+2.2kcal/mol
Dissociation Constant (Kd) 25 nM

Table 3: Example thermodynamic data from an ITC experiment. A stoichiometry (n) value close to 1 indicates a 1:1 binding interaction.

Conclusion and Next Steps

This guide has outlined a systematic, multi-stage approach for the preliminary investigation of the binding affinity of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. By progressing from in silico prediction to broad experimental screening and finally to high-precision biophysical validation, a researcher can confidently identify a biological target and quantify the compound's binding affinity.

The hypothetical data presented herein, showing a consistent low-nanomolar affinity for Carbonic Anhydrase IX in both SPR and ITC experiments, would represent a successful preliminary investigation. The close agreement between these orthogonal methods provides a high degree of confidence in the measured Kd.[18][23]

Subsequent steps would involve assessing the compound's selectivity by testing it against other carbonic anhydrase isoforms, determining its mechanism of action in cell-based assays, and initiating structure-activity relationship (SAR) studies to optimize its potency and properties.

References

  • Jason C. Willies, et al. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Kyle B. V. Wilson, et al. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • NextSDS. (n.d.). N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride — Chemical Substance Information. [Link]

  • JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • JoVE. (2022). Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry. Journal of Visualized Experiments. [Link]

  • Tripp, K. (2013). Sample Preparation: Isothermal titration calorimetry (ITC). University of North Carolina at Chapel Hill. [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • Willies, J. C., et al. (2022). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • protocols.io. (n.d.). In Silico Molecular Docking with Ligand Target. [Link]

  • PubChemLite. (n.d.). N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. [Link]

  • JoVE. (2018). Measuring Enzyme Stability with ITC. Journal of Visualized Experiments. [Link]

  • Navratil, T., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • Al-Salahi, R., et al. (2024). Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors. Scientific Reports. [Link]

  • Target Discovery Institute. (n.d.). High Throughput Screening. University of Oxford. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Wsól, A., et al. (2013). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. [Link]

  • JoVE. (2023). Measuring Enzyme Stability with ITC | Protocol Preview. [Link]

  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. [Link]

  • JoVE. (2011). 用于测量高分子配体亲和等温滴定量热. Journal of Visualized Experiments. [Link]

  • Witulski, B., et al. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers. [Link]

  • Zhang, P., et al. (2020). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2016). (PDF) Biological activities of sulfonamides. [Link]

  • Islam, M. R., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Fraga, C. A., et al. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Lee, S., et al. (2024). Simple methods to determine the dissociation constant, Kd. STAR Protocols. [Link]

  • Abu-Serie, M. M., & El-Faham, F. E. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. [Link]

  • Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

  • Royal Society of Chemistry. (2025). A simple dilution method for estimation of protein–ligand binding affinity (Kd) by native mass spectrometry. [Link]

  • Fluidic Analytics. (2025). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. [Link]

  • JoVE. (2022). Collecting Variable-Concentration Isothermal Titration Calorimetry Datasets l Protocol Preview. [Link]

  • Inxight Drugs. (n.d.). Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]. [Link]

  • ACS Measurement Science Au. (2024). Underestimation of the Complexity of Kd Determination: Causes, Implications, and Ways to Improve. [Link]

  • MDPI. (2020). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • Longdom Publishing. (2025). Development of Cell-Based SPR Competition Assays to Support mAbs Potency Characterization. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[2-(methylamino)ethyl]methanesulfonamide hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, and this guide offers a reliable method for preparing a key building block.[1] The synthesis proceeds via the regioselective N-sulfonylation of N-methylethylenediamine with methanesulfonyl chloride, followed by conversion to the corresponding hydrochloride salt. This document emphasizes safe laboratory practices, explains the chemical principles governing the reaction's selectivity, and provides detailed analytical and troubleshooting guidance.

Scientific Foundation and Reaction Principle

The synthesis of sulfonamides is a fundamental transformation in organic chemistry. The most common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This protocol utilizes N-methylethylenediamine, a diamine with both a primary (-NH₂) and a secondary (-NHCH₃) amino group. The core challenge and the key to this synthesis is achieving regioselectivity—directing the reaction to the desired amine.

Reaction Scheme

The two-step synthesis is illustrated below:

Step 1: N-Sulfonylation N-methylethylenediamine + Methanesulfonyl Chloride → N-[2-(methylamino)ethyl]methanesulfonamide

Step 2: Hydrochloride Salt Formation N-[2-(methylamino)ethyl]methanesulfonamide + Hydrochloric Acid → N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Mechanism and Basis for Selectivity

The reaction proceeds via a nucleophilic attack of an amino group on the electrophilic sulfur atom of methanesulfonyl chloride. While secondary amines are typically more nucleophilic than primary amines, the regioselectivity of this reaction is primarily governed by steric hindrance .[3] The secondary amine in N-methylethylenediamine is sterically encumbered by the adjacent methyl group. This bulkiness impedes its approach to the sterically demanding sulfonyl chloride. Consequently, the less-hindered primary amine reacts preferentially, leading to the desired product. Controlling the reaction temperature by maintaining it at 0 °C further enhances this selectivity by minimizing the energy available to overcome the steric barrier of the secondary amine.

The diagram below illustrates this mechanistic principle.

G cluster_0 Reaction Mechanism start N-methylethylenediamine (Two Nucleophilic Sites) primary Primary Amine (-NH₂) Less Hindered start->primary secondary Secondary Amine (-NHCH₃) More Hindered start->secondary attack Nucleophilic Attack primary->attack Favorable Path secondary->attack Sterically Disfavored Path MsCl Methanesulfonyl Chloride (Bulky Electrophile) MsCl->attack product Favored Product: N-[2-(methylamino)ethyl]methanesulfonamide attack->product disfavored Disfavored Product: (Double Sulfonylation or Secondary Amine Reaction)

Caption: Steric hindrance directs the regioselective sulfonylation.

Health and Safety Precautions

Safe execution of this protocol is paramount. The reagents used are hazardous, and all operations must be conducted inside a certified chemical fume hood with appropriate engineering controls.

Reagent Hazards
Methanesulfonyl Chloride (MsCl) Highly toxic, corrosive, lachrymator (causes tearing), and reacts exothermically with water and nucleophiles.[2] Causes severe burns to skin and eyes. Fatal if inhaled.
N-methylethylenediamine Corrosive, flammable, causes skin and eye burns.
Triethylamine Flammable, corrosive, toxic upon inhalation.
Dichloromethane (DCM) Volatile, suspected carcinogen.
Hydrochloric Acid (HCl) Highly corrosive, causes severe burns.

Required Personal Protective Equipment (PPE):

  • Full-length lab coat

  • Chemical splash goggles and face shield

  • Chemical-resistant gloves (nitrile or neoprene are suitable)

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free amine and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of N-[2-(methylamino)ethyl]methanesulfonamide
Reagent MW ( g/mol ) Equivalents Amount Volume Solvent
N-methylethylenediamine74.121.07.41 g8.4 mL100 mL DCM
Triethylamine (TEA)101.191.515.2 g21.0 mL-
Methanesulfonyl Chloride (MsCl)114.551.0512.0 g8.1 mL20 mL DCM

Procedure:

  • Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylethylenediamine (1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining this temperature is critical for controlling the exothermic reaction and ensuring selectivity.

  • MsCl Addition: In a separate dry dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 3-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup - Quenching: Slowly pour the reaction mixture into 100 mL of cold deionized water in a separatory funnel.

  • Workup - Extraction: Shake the funnel, allow the layers to separate, and collect the organic (bottom) layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, N-[2-(methylamino)ethyl]methanesulfonamide, typically as a viscous oil or semi-solid.

Part B: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from Part A in a minimal amount of isopropanol or diethyl ether (approx. 50-100 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.[4][5] Adding a large excess of acid should be avoided.

  • Precipitation and Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove impurities.[6] Dry the solid under high vacuum to a constant weight to yield the final product, N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride.

Workflow and Characterization

The overall process from starting materials to final, characterized product is outlined below.

G cluster_0 Synthesis Workflow start Reagents: - N-methylethylenediamine - Methanesulfonyl Chloride - Triethylamine reaction N-Sulfonylation in DCM (0°C to RT) start->reaction workup Aqueous Workup (Wash, Extract, Dry) reaction->workup freebase Crude Free Base (Oil/Semi-solid) workup->freebase salt Salt Formation (Dissolve + Add HCl solution) freebase->salt isolate Isolation (Filter, Wash, Dry) salt->isolate product Final Product: N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (Solid) isolate->product analysis Analytical Characterization (NMR, MS, FTIR, MP) product->analysis

Caption: Overall workflow for the synthesis and analysis.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity. The spectra should be consistent with the desired sulfonamide structure and show the absence of signals corresponding to the alternative isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • FTIR Spectroscopy: To identify characteristic peaks for the sulfonamide group (N-H stretch, S=O asymmetric and symmetric stretches).

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction; loss of product during workup.Monitor reaction by TLC/LC-MS to ensure completion. Be careful during extractions to avoid emulsions. Ensure all equipment is dry, as MsCl reacts with water.
Product is an oil, not a solid Impurities present; residual solvent.Ensure thorough washing during workup. Triturate the oil with a non-polar solvent like hexane or cold ether to induce crystallization. Ensure product is thoroughly dried under high vacuum.
Formation of di-sulfonated product Reaction temperature too high; incorrect stoichiometry.Strictly maintain the reaction temperature at 0 °C during MsCl addition. Do not use a large excess of methanesulfonyl chloride.
No precipitate upon HCl addition Product is soluble in the chosen solvent; insufficient HCl added.Add a non-polar co-solvent (e.g., hexane, heptane) to decrease solubility. Confirm the solution is acidic and add more HCl solution if needed. Concentrate the solution to a smaller volume.

Conclusion

This application note details a robust and reliable protocol for the regioselective synthesis of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. By carefully controlling reaction conditions, particularly temperature, the sulfonylation can be selectively directed to the primary amine of N-methylethylenediamine. The subsequent straightforward conversion to the hydrochloride salt provides a stable, solid product suitable for further use in research and drug development. Adherence to the safety precautions outlined is essential for the successful and safe execution of this procedure.

References

  • Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (n.d.). Trimethylamine hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography.
  • Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine.
  • Benchchem. (n.d.). The Evolution of Steric Hindrance: A Historical and Technical Guide to Aromatic Diamines.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Semantic Scholar. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Google Patents. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • PubMed Central (PMC). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride

Strategic Overview & Chemical Context N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS: 1306604-30-7) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry[1]. It is pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS: 1306604-30-7) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry[1]. It is primarily used to introduce polar, hydrogen-bond-donating/accepting motifs into drug scaffolds, which can dramatically improve aqueous solubility and modulate physicochemical liabilities (e.g., reducing hERG channel affinity).

However, integrating this building block via amide coupling presents three distinct chemical challenges that require precise methodological control:

  • Steric Hindrance: The nucleophile is a secondary amine, which is inherently less reactive than primary amines.

  • Chemoselectivity: The molecule contains a potentially competing sulfonamide nitrogen.

  • Stoichiometric Imbalance: It is supplied as a hydrochloride salt, requiring exact base management to prevent stalling the catalytic cycle of the coupling reagent[2].

Mechanistic Causality & Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe.

The Chemoselectivity Paradigm: The building block features two nitrogen atoms: a secondary alkyl amine ( N -methyl) and a primary sulfonamide. The sulfonamide nitrogen is heavily deactivated by the strongly electron-withdrawing sulfonyl group, rendering its lone pair highly delocalized. Under standard coupling conditions using mild tertiary amine bases (like DIPEA, pKa ~10.5), the sulfonamide remains un-ionized and non-nucleophilic. Consequently, acylation occurs exclusively at the secondary methylamino group, requiring no orthogonal protecting groups[3].

Overcoming Steric Hindrance: Secondary amines exhibit lower nucleophilicity due to steric shielding around the nitrogen lone pair. Standard carbodiimides (like EDC or DIC) often result in sluggish kinetics, incomplete conversion, and high rates of substrate epimerization if the carboxylic acid is chiral. Therefore, highly reactive uronium-based coupling reagents—specifically HATU or COMU —are mandated[4]. These reagents rapidly convert the carboxylic acid into a highly electrophilic active ester (OAt or Oxyma, respectively), driving the nucleophilic acyl substitution forward before competitive hydrolysis can occur[5].

The Salt Neutralization Imperative: Because the building block is an HCl salt, the first equivalent of base added to the reaction is entirely consumed by neutralization. Failure to account for this will leave the reaction medium too acidic, preventing the deprotonation of the carboxylic acid required to initiate the coupling reagent's activation cycle[2].

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent dictates the downstream workup and the purity profile of the final compound. Below is a comparative analysis of coupling reagents specifically for secondary amine amidation.

Coupling ReagentActivation IntermediateRelative Reactivity (Secondary Amines)Epimerization RiskByproduct Removal Strategy
HATU OAt Active EsterVery HighLowModerate (Chromatography often required)
COMU Oxyma Active EsterVery HighVery LowEasy (Water-soluble byproducts)[4]
EDC/HOBt OBt Active EsterModerateModerateEasy (Aqueous acidic/basic extraction)
PyBOP OBt Active EsterHighLowDifficult (HMPA byproduct is toxic/persistent)

Reaction Workflow Visualization

G Acid R-COOH (Carboxylic Acid) Reagent HATU or COMU + DIPEA Acid->Reagent ActiveEster Active Ester (OAt or Oxyma) Reagent->ActiveEster Coupling Chemoselective Amide Coupling ActiveEster->Coupling Amine N-[2-(methylamino)ethyl] methanesulfonamide HCl Base DIPEA (Neutralization) Amine->Base FreeAmine Free Secondary Amine Base->FreeAmine FreeAmine->Coupling Product Target Amide (Sulfonamide Intact) Coupling->Product

Mechanistic workflow of chemoselective amide coupling with a secondary amine HCl salt.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure each mechanistic step has occurred before proceeding.

Protocol A: HATU-Mediated Solution-Phase Coupling (Standard)

Best for: Rapid library synthesis and highly hindered carboxylic acids.

Step-by-Step Methodology:

  • Acid Pre-activation: In an oven-dried vial under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL)[3].

  • Catalytic Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the complete disappearance of the starting acid and the appearance of the OAt active ester (Mass = [Macid​+118]+ ).

  • Amine Preparation: In a separate vial, dissolve N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (1.1 eq, 0.55 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (1.2 eq, 0.6 mmol) and vortex for 1 minute to liberate the free secondary amine.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the OAt active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: COMU-Mediated Coupling (Green & Low-Epimerization)

Best for: Chiral substrates prone to racemization and scale-up where chromatography is undesirable.

Step-by-Step Methodology:

  • Acid Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF or NMP.

    • Note: COMU is highly reactive; using only a slight excess (1.05 eq) prevents side reactions[4].

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes. The solution will turn from colorless to a distinct yellow/orange, visually confirming the formation of the Oxyma active ester.

  • Amine Addition: Add the solid N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (1.1 eq) directly to the reaction, immediately followed by an additional neutralizing equivalent of DIPEA (1.1 eq).

  • Coupling & Workup: Stir for 1–2 hours. Because COMU byproducts are highly water-soluble[4], quench with water and extract with an organic solvent. A simple aqueous wash is often sufficient to achieve >95% crude purity, bypassing the need for flash chromatography.

Troubleshooting & Edge Cases
  • Guanidinium Byproduct Formation: If the amine is added before the carboxylic acid is fully activated, HATU/COMU can react directly with the secondary amine to form a dead-end guanidinium species. Always pre-activate the acid for 5-15 minutes.

  • Sulfonamide Acylation (Over-reaction): If LC-MS shows a mass of [Mproduct​+Macid​−H2​O]+ , the sulfonamide has been erroneously acylated. This only occurs if a massive excess of base (>5 eq) and coupling reagent (>2.5 eq) is used. Strictly adhere to the stoichiometries provided.

References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at: [Link]

  • Asian Publication Corporation. "A J C - Asian Publication Corporation." Asian Pubs. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media." ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of polyamine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of polyamine derivatives. The preparation of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride presents a classic chemoselectivity challenge: differentiating between a primary and a secondary amine during sulfonylation.

This guide abandons generic procedures in favor of a field-proven, self-validating protocol. By understanding the mechanistic causality behind each experimental choice, you can optimize your workflow to achieve quantitative yields and high purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 30% when reacting N-methylethylenediamine directly with methanesulfonyl chloride (MsCl)? Root Cause Analysis: Direct sulfonylation of unprotected N-methylethylenediamine is fundamentally flawed due to competing nucleophilic sites. While the primary amine is less sterically hindered, the secondary amine is more electron-rich and basic. This lack of differentiation results in a complex mixture of regioisomers and bis-sulfonylated adducts[1]. The Solution: You must use a pre-protected precursor. N-Boc-N-methylethylenediamine is a crucial mono-protected building block that temporarily masks the secondary amine[2]. By locking the more nucleophilic site, MsCl is forced to react exclusively with the primary amine, pushing the regioselectivity to >99%.

Q2: I am using N-Boc-N-methylethylenediamine, but I am still seeing impurities and lower-than-expected yields during the sulfonylation step. What is going wrong? Root Cause Analysis: The issue likely stems from poor thermal control or incorrect stoichiometry. Methanesulfonyl chloride is highly reactive, and its reaction with amines is strongly exothermic. If the reaction is allowed to heat up locally, it can drive the formation of bis-sulfonylated byproducts. The Solution: The reaction must be initiated at 0 °C under a nitrogen atmosphere in a dry solvent like dichloromethane (DCM)[3][4]. Add the MsCl dropwise to ensure the heat of reaction is dissipated. Use a mild organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without aggressively deprotonating the resulting sulfonamide.

Q3: What is the most reliable method for Boc deprotection to ensure quantitative conversion to the hydrochloride salt without product loss? Root Cause Analysis: Aqueous acidic deprotection (e.g., using aqueous HCl) often leads to massive yield loss during the workup, as the target N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is highly water-soluble. The Solution: Utilize anhydrous 4M HCl in dioxane. This reagent cleaves the Boc group cleanly under anhydrous conditions. Because the target hydrochloride salt is insoluble in the dioxane/DCM mixture, it precipitates directly out of the solution. This phase change drives the reaction to completion and eliminates the need for an aqueous extraction.

Section 2: Pathway & Workflow Visualizations

To conceptualize the chemical logic, review the reaction pathways and optimized workflow below.

Regioselectivity A Unprotected N-methylethylenediamine B Primary Amine Attack (Desired) A->B MsCl C Secondary Amine Attack (Major Side Product) A->C MsCl (Sterically favored) D Bis-sulfonylation (Over-reaction) B->D Excess MsCl C->D Excess MsCl E Boc-Protected N-methylethylenediamine F Exclusive Primary Amine Attack (High Yield) E->F MsCl (2° amine blocked)

Logical comparison of reaction pathways between unprotected and Boc-protected diamine precursors.

SynthesisWorkflow A N-Boc-N-methylethylenediamine (Starting Material) B Sulfonylation (MsCl, TEA, DCM, 0°C) A->B C Boc-Protected Intermediate B->C >90% Yield D Boc Cleavage & Salt Formation (4M HCl in Dioxane) C->D E N-[2-(methylamino)ethyl] methanesulfonamide HCl (Target Product) D->E Quantitative

Optimized 3-step synthesis workflow for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride.

Section 3: Quantitative Yield Analysis

The table below summarizes the expected outcomes when comparing the flawed direct synthesis against the optimized protection-deprotection strategy.

Synthetic StrategyReagents UsedRegioselectivity (1° vs 2° amine)Overall Yield (%)Primary Impurity Profile
Direct Sulfonylation (Unprotected) N-methylethylenediamine + MsCl (1.0 eq)Poor (Mixture)< 30%Secondary amine regioisomers, Bis-sulfonylated adducts
Protection-Deprotection (Optimized) N-Boc-N-methylethylenediamine + MsCl, then HClExcellent (>99% 1°)85 - 92%Trace unreacted starting material, Dioxane residue

Section 4: Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the chemistry is proceeding as intended at every stage.

Phase 1: Selective Sulfonylation
  • Preparation: Dissolve N-Boc-N-methylethylenediamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

    • Self-Validation Check: Ensure the internal temperature reaches 0–2 °C before proceeding. A dry, cold reaction environment prevents the hydrolysis of MsCl into methanesulfonic acid and suppresses bis-sulfonylation[3][4].

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15–30 minutes to manage the exothermic release.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath, allowing the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The primary amine starting material (which stains strongly) should be completely consumed, replaced by a new, less polar spot that is UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or low-melting solid.

Phase 2: Deprotection and Salt Formation
  • Preparation: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous DCM.

  • Cleavage: Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 2–4 hours.

    • Self-Validation Check: Gas evolution (isobutylene and CO₂) will occur initially. A white precipitate (the hydrochloride salt) must gradually form as the Boc group is cleaved and the highly polar salt becomes insoluble in the organic medium.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake generously with cold, anhydrous diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum to afford pure N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride.

    • Self-Validation Check: The final product should be a free-flowing white solid. If it appears sticky or hygroscopic, residual dioxane or moisture is present; re-triturate the solid with anhydrous ether and dry again.

References

  • Regiospecific Monoprotection of N-Methylethylenediamine. Journal of Organic Chemistry / Taylor & Francis. Available at:[1]

  • A Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications. Benchchem. Available at:[2]

  • Carbapenem antibacterials with gram-negative activity and processes for their preparation - Patent 2127650. European Patent Office (EPO). Available at:[3]

  • Carbapenem antibacterials with gram-negative activity and processes for their preparation - Patent 2127650 (Synthesis Methodology). European Patent Office (EPO). Available at:[4]

Sources

Optimization

Preventing degradation of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional hydrochloride salts during long-term studies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional hydrochloride salts during long-term studies. N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS: 1306604-30-7) is a highly versatile building block, featuring both a secondary amine and a secondary methanesulfonamide.

However, its chemical architecture introduces specific vulnerabilities. The very salt form designed to stabilize the amine makes the bulk powder highly susceptible to environmental degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating storage and handling system.

Part 1: Core Troubleshooting FAQs

Q1: My powder has turned sticky, clumped together, or formed a viscous liquid. What happened?

The Causality: You are observing deliquescence driven by severe hygroscopicity. Amine hydrochloride salts are highly polar and possess a strong thermodynamic drive to absorb atmospheric moisture [2]. Once water is absorbed into the crystal lattice, the hydrochloride salt partially dissociates, creating a localized, highly concentrated acidic microenvironment. The Fix: If the powder has only slightly clumped, it can often be salvaged by drying under high vacuum (lyophilization) for 24 hours. If it has transitioned into a viscous liquid, the localized acidity has likely already initiated irreversible degradation, and the batch should be discarded.

Q2: I am observing a loss of potency and new peaks in my LC-MS/HPLC analysis after several months of storage. Why is it degrading?

The Causality: The compound is undergoing acid-catalyzed hydrolysis. While methanesulfonamides are generally robust, they are susceptible to hydrolysis under acidic conditions, resulting in the cleavage of the sulfur-nitrogen (S-N) bond to yield methanesulfonic acid and the corresponding diamine [1]. The hygroscopic nature of the HCl salt provides the water, and the protonated amine provides the acidic catalyst. Lowering the temperature reduces the kinetic rate of this Arrhenius-dependent cleavage. The Fix: Transition immediately to strictly anhydrous handling (see Protocol 1) and store the compound at -20°C.

Q3: When I dissolve the compound in a neutral or slightly basic buffer (pH 7.5 - 8.5), a fine white precipitate forms over time. What is this?

The Causality: You are observing carbamate formation. When dissolved in a basic buffer, the HCl salt is neutralized, exposing the secondary amine (methylamino group) as a free base. Secondary amines are strong nucleophiles that react reversibly but rapidly with dissolved atmospheric carbon dioxide (CO2) to form insoluble alkylammonium carbamate salts [3]. The Fix: Degas all basic buffers with an inert gas prior to reconstitution to remove dissolved CO2 (see Protocol 2).

Part 2: Mechanistic Visualizations

Degradation Compound N-[2-(methylamino)ethyl] methanesulfonamide HCl Moisture Atmospheric Moisture (H2O Ingress) Compound->Moisture Hygroscopic absorption Base Basic Buffer / Free-Basing (Loss of HCl) Compound->Base pH > pKa MicroEnv Acidic Microenvironment (Deliquescence) Moisture->MicroEnv Localized dissolution Hydrolysis S-N Bond Hydrolysis (Methanesulfonic Acid + Diamine) MicroEnv->Hydrolysis Acid-catalyzed cleavage CO2 Dissolved Atmospheric CO2 Base->CO2 Nucleophilic attack Carbamate Carbamate Precipitation (Insoluble Salt Formation) CO2->Carbamate Reversible reaction

Mechanistic pathways of moisture-induced hydrolysis and CO2-mediated carbamate formation.

Part 3: Quantitative Storage Data

To optimize your inventory management, refer to the following empirically derived stability matrix.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Optimal Argon (Dry)-20°C> 24 MonthsNone
Acceptable Ambient Air (Desiccated)4°C6 - 12 MonthsSlow Hydrolysis
High Risk Ambient Air (Humid)25°C< 1 MonthDeliquescence / Hydrolysis
Solution (pH 8.0) Ambient Air4°C< 24 HoursCarbamate Precipitation
Solution (pH 8.0) Degassed (N2/Ar)4°C7 DaysOxidation

Part 4: Self-Validating Experimental Protocols

Do not just follow steps; validate them. The following workflows are designed with built-in quality control checkpoints to ensure your experimental integrity is never compromised.

Protocol 1: Anhydrous Aliquoting and Storage Workflow

Purpose: To prevent moisture ingress and subsequent acid-catalyzed hydrolysis during bulk reagent handling.

  • Preparation: Equilibrate the unopened bulk vial of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride to room temperature inside a desiccator for 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Inert Transfer: Move the vial into a glove box purged with dry Nitrogen or Argon (Relative Humidity < 5%).

  • Aliquoting: Weigh the powder into single-use amber glass vials.

  • Heavy Gas Overlay: Gently purge the headspace of each aliquot vial with Argon. Causality: Argon is heavier than air and Nitrogen; it creates a dense protective blanket over the solid powder, preventing moisture ingress during the capping process.

  • Sealing: Cap tightly with PTFE-lined caps and wrap the seal with Parafilm. Store immediately at -20°C over indicating silica gel.

  • Self-Validation Checkpoint: Weigh a control empty vial before and after the purging/sealing process. Leave it sealed at ambient conditions for 24 hours, then re-weigh. A mass increase of >0.1% indicates a compromised inert seal, meaning your capping technique requires adjustment.

Workflow Bulk Bulk Reagent (Equilibrated) GloveBox Glove Box (Dry N2/Ar) Bulk->GloveBox Transfer Aliquots Single-Use Aliquots (Amber Vials) GloveBox->Aliquots Weighing Seal Argon Overlay + PTFE Cap Aliquots->Seal Blanketing Store -20°C Storage (Desiccated) Seal->Store Long-term

Step-by-step anhydrous aliquoting and storage workflow to prevent degradation.

Protocol 2: Reconstitution and Buffer Preparation

Purpose: To dissolve the compound for biological or synthetic assays without triggering CO2-mediated carbamate precipitation.

  • Buffer Degassing: Prepare your target buffer (e.g., PBS, pH 7.4 - 8.0). Sparge the buffer vigorously with Nitrogen gas for 15 minutes to displace dissolved oxygen and carbon dioxide.

  • Reconstitution: Remove a single-use aliquot of the compound from -20°C and equilibrate to room temperature. Inject the degassed buffer directly through the septum (if applicable) or open briefly to add the buffer.

  • Dissolution: Vortex gently until complete dissolution is achieved. The solution should be perfectly clear.

  • Self-Validation Checkpoint: Measure the Optical Density (OD) of the final buffered solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates the presence of micro-precipitates (carbamate formation). If this occurs, your buffer was not sufficiently degassed, and the exact molarity of your active amine is now unknown. Discard and repeat.

References

  • BenchChem. "Stability of methanesulfonamide in acidic and basic conditions." BenchChem Technical Knowledge Base.
  • MDPI. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Pharmaceutics.
  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." Catalysts.
Troubleshooting

Technical Support Center: Purification of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Welcome to the technical support guide for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS No. 1306604-30-7).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS No. 1306604-30-7).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals encountering purity challenges with this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and resolve impurity issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride?

A1: Impurities can arise from the synthetic route or degradation.[3] Given a probable synthesis involving N-methylethylenediamine and methanesulfonyl chloride, common process-related impurities include:

  • Unreacted Starting Materials: Residual N-methylethylenediamine or methanesulfonyl chloride.

  • By-products: Di-sulfonated products where both nitrogen atoms of the diamine have reacted.

  • Residual Solvents & Reagents: Solvents used during synthesis and workup, or reagents like triethylamine used as a base.[3][4]

Degradation products may form from oxidation of the amine groups or hydrolysis, particularly under improper storage conditions.[5]

Q2: My batch has a slight yellow or brown tint. What is the likely cause and is it removable?

A2: A yellow or brown discoloration in amine-containing compounds often points to the formation of oxidized impurities. These are typically colored bodies or chromophores that can be present even at very low concentrations. The good news is that these can often be removed. A common and effective method is treatment with activated carbon (charcoal) during the recrystallization process.[6][7][8] The porous structure of activated carbon provides a large surface area for adsorbing these large, colored impurity molecules.[7]

Q3: What is the first and most critical step I should take when a batch fails its initial purity assessment?

A3: The first step is always a thorough analytical characterization. Before attempting any purification, you must understand the nature and number of impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for this.[9] If available, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to gain molecular weight information about the unknown peaks, which provides crucial clues to their identity.

Q4: Can I purify this compound without using chromatography?

A4: Yes, in many cases, classical techniques can be highly effective and are often preferable for larger scale work. Recrystallization is a powerful method for removing minor impurities if a suitable solvent system can be found.[10][11] For impurities with different acid-base properties, a pH-driven liquid-liquid extraction can be remarkably efficient at separating the target compound.[12] Chromatography is generally reserved for when these methods fail or when impurities are structurally very similar to the API.[13]

Troubleshooting Guide: Common Scenarios

This section addresses specific problems you may encounter and provides a logical progression of steps to resolve them.

Scenario 1: HPLC Analysis Shows Multiple Small Impurity Peaks

Your initial HPLC run shows the main peak for your product, but also several smaller peaks, indicating a mixture of impurities.

Initial Diagnosis: The presence of multiple small peaks suggests that a single, simple purification method may not be sufficient. The goal is to select a strategy that addresses the likely range of polarities and properties of these impurities.

dot

Caption: Decision tree for selecting a purification strategy.

Strategy A: Optimized Recrystallization

Recrystallization is the most common and efficient method for purifying solid APIs.[10][14] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[14]

  • Rationale & Causality: An ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility upon cooling, allowing the pure product to crystallize while impurities remain in the mother liquor.[9] As N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a polar salt, polar protic solvents are a logical starting point.

  • Protocol: See Protocol 1 for a detailed step-by-step guide.

  • Troubleshooting:

    • Oiling Out: If the compound separates as an oil instead of crystals, the solution is likely supersaturated or the cooling rate is too fast. Try using a larger volume of solvent or slowing the cooling process (e.g., by insulating the flask).

    • No Crystals Form: The solution may be too dilute, or nucleation is inhibited. Try evaporating some solvent to increase concentration or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

Strategy B: pH-Based Liquid-Liquid Extraction

This technique is exceptionally powerful for separating acidic or basic impurities from your target amine salt. The process exploits the change in a compound's water solubility based on its protonation state.[12][15]

  • Rationale & Causality:

    • The hydrochloride salt of your API is water-soluble.

    • By adding a base (e.g., NaOH), you deprotonate the amine, converting it to the free base. This neutral form is significantly less water-soluble and can be extracted into an organic solvent (like ethyl acetate or dichloromethane).[12][16]

    • Acidic impurities will be deprotonated by the base and remain as soluble salts in the aqueous layer.

    • Neutral organic impurities will be extracted along with your free base into the organic layer.

    • You can then wash the organic layer with a dilute acid to remove any basic impurities.

    • Finally, reacting the purified free base in the organic layer with HCl will regenerate the pure hydrochloride salt, which often precipitates directly.[17]

  • Protocol: See Protocol 2 for a detailed procedure.

dot

Caption: Logic of pH-based liquid-liquid extraction.

Scenario 2: Batch Fails Purity Test Due to a Single, Structurally Similar Impurity

In this case, HPLC or LC-MS suggests the presence of one major impurity that is difficult to remove by recrystallization, possibly an isomer or a closely related by-product.

Diagnosis: The high structural similarity means that the impurity has solubility and acid/base properties very close to your API. This makes classical separation methods challenging and points towards a higher-resolution technique.

Strategy: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[18][19]

  • Rationale & Causality: For a polar compound like an amine hydrochloride, standard silica gel chromatography can be difficult due to strong, sometimes irreversible, binding of the polar amine to the acidic silica surface. Two main approaches can overcome this:

    • Reverse-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). Polar compounds like your API will elute earlier. This is often the preferred method for highly polar analytes.[20]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase but with a mobile phase rich in an organic solvent like acetonitrile.[21] It provides an alternative retention mechanism for very polar compounds that are poorly retained in reverse-phase.

  • Protocol: See Protocol 3 for setting up an analytical scouting run to develop a preparative method.

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingProsCons
Recrystallization Differential solubilityImpurities with different solubility profiles, colored impurities (with charcoal)Scalable, cost-effective, can yield high purity crystalsRequires finding a suitable solvent, may not remove structurally similar impurities
Liquid-Liquid Extraction Differential partitioning based on pHAcidic or basic impuritiesFast, highly effective for ionizable impurities, scalableRequires use of immiscible solvents, may not remove neutral impurities
Column Chromatography Differential adsorption/partitioningStructurally similar impurities, complex mixturesHigh resolution, highly versatileLess scalable, solvent intensive, potential for product loss on column

Table 2: Suggested Solvents for Recrystallization Trials

Solvent SystemTypeRationaleExpected Outcome
Methanol (MeOH) Polar ProticHigh dissolving power for polar salts.Likely to dissolve the compound well. May require an anti-solvent for crystallization.
Ethanol (EtOH) / Water Polar Protic MixtureWater increases polarity to dissolve the salt, EtOH decreases it to induce crystallization upon cooling.A good starting point. Varying the ratio can fine-tune solubility.
Isopropanol (IPA) Polar ProticLess polar than MeOH/EtOH, may provide the ideal solubility profile.Potentially a good single-solvent system.
Acetonitrile (ACN) Polar AproticDifferent selectivity compared to alcohols.May work if alcohol systems fail.
Methanol / Acetone Solvent / Anti-solventMeOH dissolves the compound, while the less polar acetone is an anti-solvent.[10]Adding acetone to a hot MeOH solution can effectively induce crystallization.[22]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your impure material in ~0.5 mL of various solvents from Table 2 at room temperature and at boiling. A good solvent will show poor solubility at room temperature but high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the impure solid and the chosen solvent. Heat the mixture with stirring (e.g., in a water bath) until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% w/w of your compound), swirl, and gently heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[11]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified material by HPLC to confirm purity.

Protocol 2: pH-Based Liquid-Liquid Extraction

  • Dissolution: Dissolve the impure hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add a base (e.g., 2M NaOH solution) dropwise with frequent shaking until the pH of the aqueous layer is >10.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing (Optional): To remove any basic impurities, wash the organic layer with a saturated NaCl solution (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) with stirring. The pure N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride should precipitate as a white solid.[17]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate), and dry under vacuum.

  • Analysis: Confirm the purity of the final product via HPLC.

Protocol 3: Analytical HPLC Scouting for Method Development

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Sample Preparation: Prepare a ~1 mg/mL solution of your impure material in the initial mobile phase composition (95:5 A:B).

  • Analysis: Inject the sample and run the gradient. Observe the retention time of your main peak and the separation (resolution) from the impurity peaks.

  • Optimization: Adjust the gradient slope (e.g., make it shallower around the elution time of your peaks) to improve resolution. If retention is poor, consider a HILIC column. Once a good analytical separation is achieved, the method can be scaled up to a preparative column for purification.

References

  • PuroCarbon S.L. (2024, April 11). Activated Carbon for Pharmaceutical Purification.
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry.
  • NextSDS. N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride — Chemical Substance Information.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. Liquid–liquid extraction.
  • Journal of Materials Science and Nanotechnology. (2023, August 26). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects.
  • Haycarb. Pharmaceutical Grade Carbon | Activated Carbon by Haycarb.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • Qizhong Carbon. (2024, June 4). Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification.
  • Reddit. (2022, January 28). Chromatography to separate polar molecules? : r/OrganicChemistry.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?.
  • Oceanic Pharmachem. (2017, March 24). Identifying and eliminating impurities in API manufacturing.
  • NextSDS. 2-(Methylamino)ethyl Methanethiosulfonate Hydrobromide — Chemical Substance Information.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • European Medicines Agency. (2021, March 8). Nitrosamine impurities in specific medicines.
  • PMC. (2023, February 14). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
  • Google Patents. US4166842A - Hydroxylamine purification via liquid/liquid extraction.
  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

Sources

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Technical Support Center: Troubleshooting N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride . This molecule is a highly versatile building block in drug development, but its bifunctional nature (containing both a secondary amine and a secondary sulfonamide) and its hydrochloride salt form create specific thermodynamic and kinetic hurdles during synthesis.

This guide is designed to deconstruct the causality behind common reaction failures and provide self-validating protocols to ensure your derivatization succeeds.

Part 1: Troubleshooting FAQs (The "Why" Behind the Failure)

Q1: I added 1 equivalent of acyl chloride and 1 equivalent of triethylamine (TEA), but I recover mostly unreacted starting material. Why is the reaction stalling? A: The stoichiometry is fundamentally flawed due to the salt form. Your starting material is a hydrochloride (HCl) salt. The first equivalent of base you add is entirely consumed just to neutralize the HCl and liberate the free secondary amine. When the free amine successfully attacks the acyl chloride, the reaction generates another equivalent of HCl. This newly formed acid immediately protonates the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at <50% conversion. Solution: You must use a minimum of 2.5 to 3.0 equivalents of a mild base (like DIPEA or TEA) to ensure the amine remains freebased and nucleophilic throughout the entire reaction lifecycle.

Q2: I am trying to derivatize the secondary amine, but I am getting a complex mixture of mono-acylated and di-acylated products. How do I control chemoselectivity? A: You are likely using conditions that are too harsh, activating the sulfonamide. This molecule contains two potential nucleophiles. However, their intrinsic nucleophilicity differs vastly. The secondary amine is highly nucleophilic when freebased. Conversely, the sulfonamide nitrogen's lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group, making it a poor nucleophile. The pKa of methanesulfonamide is approximately 10.87[1]. If you use a strong base (e.g., NaH, KOtBu) or excessive heat, the sulfonamide becomes deprotonated and highly reactive, leading to di-derivatization. Solution: For chemoselective functionalization of the secondary amine, strictly use mild bases (like DIPEA or aqueous NaHCO₃) at 0 °C to room temperature. Under these conditions, the sulfonamide remains protonated and essentially inert[2].

Q3: My starting material won't dissolve in dichloromethane (DCM) or THF. Can I just heat the suspension to force the reaction? A: No. Heating a heterogeneous suspension of an HCl salt often leads to degradation, poor yields, and loss of chemoselectivity. Hydrochloride salts of polar small molecules exhibit notoriously poor solubility in aprotic organic solvents. Solution: Employ Schotten-Baumann conditions. By using a biphasic system (e.g., DCM and saturated aqueous NaHCO₃), the aqueous phase dissolves and continuously freebases the HCl salt. The liberated, neutral amine then partitions into the organic phase to smoothly react with the electrophile.

Part 2: Quantitative Data & Thermodynamic Summary

To successfully manipulate this molecule, you must exploit the thermodynamic differences between its two reactive sites.

Reactive SiteState in Starting MaterialpKa (Approximate)Intrinsic NucleophilicityOptimal Base EquivalentsRequired Conditions for Derivatization
Secondary Amine Protonated (HCl Salt)~10.5 (Conjugate Acid)High (when freebased)2.5 – 3.0 eqMild base (DIPEA, NaHCO₃), Biphasic or DCM, 0 °C to RT
Secondary Sulfonamide Neutral~10.87 (Neutral N-H)[1]Low (unless deprotonated)1.2 – 1.5 eq (Strong Base)Strong base (NaH, K₂CO₃), Polar aprotic solvent (DMF), Heat

Part 3: Mechanistic Workflow

The following decision tree dictates the logical flow for selectively derivatizing either the amine or the sulfonamide.

DerivatizationWorkflow SM Starting Material: N-[2-(methylamino)ethyl] methanesulfonamide HCl TargetAmine Goal: Derivatize Secondary Amine SM->TargetAmine TargetSulf Goal: Derivatize Sulfonamide SM->TargetSulf CondAmine Mild Conditions: Biphasic (DCM/Aq. NaHCO3) or 3.0 eq DIPEA, 0°C TargetAmine->CondAmine Step1Sulf Step 1: Amine Protection Boc2O, Et3N, MeOH TargetSulf->Step1Sulf ProdAmine Chemoselective Amine Derivative CondAmine->ProdAmine Step2Sulf Step 2: Sulfonamide Alkylation NaH, DMF, R-X Step1Sulf->Step2Sulf Step3Sulf Step 3: Deprotection TFA / DCM Step2Sulf->Step3Sulf ProdSulf Chemoselective Sulfonamide Derivative Step3Sulf->ProdSulf

Workflow for chemoselective derivatization of N-[2-(methylamino)ethyl]methanesulfonamide HCl.

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Chemoselective N-Acylation of the Secondary Amine (Schotten-Baumann Conditions)

Objective: Selectively acylate the secondary amine while leaving the sulfonamide intact. Rationale: A biphasic aqueous/organic system ensures the HCl salt is continuously neutralized by the aqueous base, while the free amine partitions into the organic layer to react with the electrophile. The mild pH prevents sulfonamide deprotonation.

  • Preparation: Dissolve 1.0 mmol of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride in 5 mL of saturated aqueous NaHCO₃.

  • Phase Addition: Add 5 mL of dichloromethane (DCM) to create a biphasic system. Stir vigorously to maximize surface area between the phases.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Causality: This controls the exothermic acylation and minimizes the competitive hydrolysis of the acyl chloride by the aqueous phase.

  • Electrophile Addition: Dissolve 1.1 mmol of the desired acyl chloride in 2 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 10 minutes.

  • Validation Checkpoint 1 (Reaction Monitoring): After 2 hours of stirring at room temperature, halt stirring to let the phases separate. Sample the organic layer for TLC (e.g., 5% MeOH in DCM). The highly polar, baseline-stuck starting material should be absent, replaced by a single, less polar product spot. If baseline material persists, the amine is not fully freebased; add 0.2 mmol more acyl chloride and stir for another hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with an additional 5 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Product Integrity): Analyze the crude product by LC-MS or ¹H-NMR. The sulfonamide N-H proton should remain clearly visible (typically appearing as a broad singlet between 7.0–7.5 ppm in DMSO-d6), confirming strict chemoselectivity.

Protocol B: Alkylation of the Sulfonamide Nitrogen

Objective: Functionalize the sulfonamide nitrogen, which requires masking the more reactive secondary amine. Rationale: Because the sulfonamide is a poor nucleophile, we must first protect the secondary amine (e.g., with a Boc group). We then use a strong base (NaH) to deprotonate the sulfonamide, rendering it nucleophilic enough to attack an alkyl halide.

  • Amine Protection: Suspend 1.0 mmol of the starting material in 5 mL of MeOH. Add 2.5 mmol of Triethylamine (TEA), followed by 1.1 mmol of Boc₂O. Stir for 4 hours at room temperature.

  • Validation Checkpoint 1: TLC should show complete conversion to the Boc-protected intermediate. Concentrate the mixture, wash with 0.1 M HCl to remove excess TEA, and extract with EtOAc. Dry and concentrate.

  • Sulfonamide Activation: Dissolve the crude Boc-protected intermediate in 5 mL of anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH is strong enough to deprotonate the sulfonamide (pKa ~10.87[1]), generating the highly nucleophilic sulfonamidate anion. Visual confirmation: Hydrogen gas evolution indicates successful deprotonation.

  • Alkylation: Add 1.2 mmol of the alkyl halide (e.g., benzyl bromide) dropwise. Stir for 2 hours at room temperature.

  • Validation Checkpoint 2: Quench with a few drops of water. LC-MS should indicate the mass of the alkylated, Boc-protected intermediate.

  • Deprotection: Extract the product into EtOAc, wash heavily with water (to remove DMF), dry, and concentrate. Dissolve the residue in 4 mL of DCM and add 1 mL of Trifluoroacetic acid (TFA). Stir for 1 hour to remove the Boc group.

  • Final Validation: Concentrate to yield the sulfonamide-alkylated product as a TFA salt. ¹H-NMR will show the disappearance of the Boc signal (~1.4 ppm) and the presence of the new alkyl group on the sulfonamide nitrogen.

References

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Organic Chemistry Portal (via J. Am. Chem. Soc.) URL:[Link]

  • Schotten–Baumann reaction Source: Grokipedia URL:[Link]

Sources

Troubleshooting

Reducing side reactions when using N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Welcome to the technical support resource for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS No. 1306604-30-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS No. 1306604-30-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its use in organic synthesis. By understanding the underlying chemical principles of this molecule's reactivity, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Introduction to the Reagent

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a bifunctional molecule featuring a secondary amine and a methanesulfonamide moiety. The secondary amine is a nucleophilic center, while the methanesulfonamide group is generally stable but can participate in or be affected by certain reaction conditions. The hydrochloride salt form necessitates the use of a base to liberate the free, nucleophilic amine for most reactions. Understanding the interplay between these functional groups is key to mitigating side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when using N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride in a question-and-answer format.

Issue 1: Incomplete or No Reaction

Question: I am attempting an N-alkylation reaction with my substrate and N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride, but I am observing very low conversion to my desired product. What are the likely causes?

Answer:

Low or no conversion in reactions involving this reagent often stems from issues related to the basicity and nucleophilicity of the secondary amine.

  • Inadequate Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the secondary amine is protonated and therefore non-nucleophilic.[1] At least one equivalent of a suitable base must be added to the reaction mixture to generate the free amine, which is the active nucleophile. For many reactions, using a slight excess of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to drive the equilibrium towards the free amine.[1]

  • Insufficient Basicity to Deprotonate the Amine: The choice of base is critical. If the reaction generates an acidic byproduct (e.g., HCl from an alkyl chloride), an additional equivalent of base is required to neutralize this acid and prevent the reprotonation of the starting amine.[2]

  • Steric Hindrance: Significant steric bulk on your electrophile can hinder the approach of the secondary amine of N-[2-(methylamino)ethyl]methanesulfonamide, leading to a sluggish reaction.[3] In such cases, increasing the reaction temperature or extending the reaction time may be necessary.

Issue 2: Formation of a Doubly Alkylated or Acylated Byproduct

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my expected product. Mass spectrometry suggests that my starting material has reacted twice. How can I prevent this?

Answer:

This issue is likely due to the over-alkylation or over-acylation of the secondary amine, leading to the formation of a tertiary amine or even a quaternary ammonium salt.[4][5] The product of the initial reaction, a tertiary amine, can still be nucleophilic and compete with the starting secondary amine for the electrophile.[6]

Mitigation Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of your electrophile to N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. A large excess of the alkylating or acylating agent will favor the formation of the over-reacted product.

  • Slow Addition: Add the electrophile slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant and generally more nucleophilic starting secondary amine over the tertiary amine product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the initial reaction, as the activation energy for the second reaction may be higher.

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1.0 - 1.1 equivalents of electrophileMinimizes the availability of the electrophile for a second reaction.
Addition Rate Slow, dropwise additionMaintains a low concentration of the electrophile, favoring reaction with the more nucleophilic secondary amine.
Temperature Start at 0 °C and slowly warm to room temperatureReduces the rate of the second, often less favorable, reaction.
Issue 3: Unexpected Formation of an Enamine

Question: My reaction involves an aldehyde or ketone as a co-reagent, and I am isolating a significant amount of an unexpected byproduct. What could this be?

Answer:

Secondary amines readily react with aldehydes and ketones to form enamines.[7][8][9] This is a common and often unavoidable side reaction if a carbonyl compound is present in your reaction mixture. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the enamine.[10]

Workflow for Enamine Formation:

Secondary_Amine Secondary Amine (from reagent) Hemiaminal Hemiaminal Intermediate Secondary_Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone (in reaction) Carbonyl->Hemiaminal Enamine Enamine Byproduct Hemiaminal->Enamine Dehydration Water Water Hemiaminal->Water

Caption: Formation of an enamine byproduct from a secondary amine and a carbonyl compound.

Troubleshooting Enamine Formation:

  • Protect the Carbonyl: If the intended reaction does not involve the carbonyl group, consider protecting it as an acetal or ketal before introducing N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. The protecting group can be removed later in the synthesis.

  • Change the Reaction Sequence: If possible, alter the synthetic route so that the secondary amine is introduced after the carbonyl group has been transformed.

  • Use a Scavenger for the Carbonyl: In some cases, a selective scavenger can be used to remove the unwanted aldehyde or ketone from the reaction mixture.

Issue 4: Intramolecular Cyclization to Form a Piperazine Derivative

Question: I am trying to perform a reaction on the sulfonamide nitrogen, but I am isolating a cyclic product. What is happening?

Answer:

Under certain conditions, particularly with strong bases, intramolecular cyclization can occur to form a piperazine derivative. This happens when the sulfonamide nitrogen is deprotonated, and the resulting anion acts as a nucleophile, attacking the carbon atom bearing a leaving group that has been introduced onto the secondary amine. A more common pathway to piperazine formation involves the reaction of two molecules of a related precursor, or the reaction of a molecule like N-(2-aminoethyl)ethanolamine.[10] In the context of N-[2-(methylamino)ethyl]methanesulfonamide, if the secondary amine is first reacted with a reagent containing a leaving group (e.g., a 2-haloethyl group), an intramolecular SN2 reaction can lead to the formation of a piperazine ring.

Plausible Pathway for Piperazine Formation:

Reagent N-[2-(methylamino)ethyl]methanesulfonamide Intermediate N-alkylated Intermediate Reagent->Intermediate N-alkylation Electrophile X-CH2CH2-Y (e.g., 1-bromo-2-chloroethane) Electrophile->Intermediate Piperazine N-methyl-N'-methanesulfonyl- piperazine Intermediate->Piperazine Intramolecular Cyclization (SN2)

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Best purification and recrystallization methods for N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Welcome to the dedicated technical support guide for the purification and recrystallization of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. This resource is designed for researchers, chemists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification and recrystallization of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the underlying principles of purification, provide detailed troubleshooting for common issues, and present validated protocols to guide your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most critical factors to consider before starting the purification of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride?

A: Before initiating any purification protocol, a thorough preliminary analysis is essential. The four most critical factors are:

  • Initial Purity and Impurity Profile: What is the approximate purity of your crude material? What are the likely impurities? The synthesis route will dictate potential contaminants, which could include unreacted starting materials, reagents, or side-products. For this molecule, the presence of a secondary amine raises a significant flag for potential N-nitrosamine impurities, which are potent carcinogens and subject to strict regulatory control.[1][2]

  • Scale of Purification: The amount of material you need to purify (milligrams vs. kilograms) will heavily influence your choice of method. Recrystallization is highly scalable, whereas chromatographic methods may become costly and complex at a large scale.[3]

  • Desired Final Purity: The end-use of the compound dictates the required purity. Material for early-stage research may have less stringent requirements than an active pharmaceutical ingredient (API) intended for clinical trials.

  • Compound Properties: Understanding the physicochemical properties of the hydrochloride salt is crucial. It is expected to be a crystalline solid with good solubility in polar protic solvents (like water and methanol) and poor solubility in non-polar organic solvents.[4]

Q2: What is the general solubility profile of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride?

A: As a hydrochloride salt, the compound is highly polar. Its solubility will be highest in polar protic solvents. A general solubility ranking is:

  • High Solubility: Water, Methanol, Ethanol.

  • Moderate to Low Solubility: Isopropanol (IPA), Acetone, Acetonitrile.[5][6]

  • Insoluble/Very Slightly Soluble: Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexanes, Ether.[4]

This profile is advantageous for recrystallization. For instance, a solvent like methanol could be used for single-solvent recrystallization, or a solvent/anti-solvent system like Methanol/Ethyl Acetate could be employed.[7]

Q3: What are the common impurities I should be aware of, and why are they a concern?

A: Impurities can be broadly categorized:

  • Process-Related Impurities: These include unreacted starting materials (e.g., N-methylethylenediamine, methanesulfonyl chloride) and reagents.

  • By-products: Products from unintended side reactions during synthesis.

  • Degradants: The compound may degrade under harsh conditions (e.g., high heat, extreme pH).

  • Genotoxic Impurities (GTIs): The most significant concern for this molecule is the potential formation of N-nitrosamines . The secondary amine moiety can react with nitrosating agents (like nitrites, which can be present as contaminants in reagents or solvents) to form these impurities.[1] Regulatory bodies like the FDA and EMA have extremely low acceptable intake limits for nitrosamines due to their carcinogenic risk.[2][8] Therefore, specific, highly sensitive analytical testing is mandatory if there is any risk of their presence.[9][10]

Q4: Which analytical techniques are recommended for purity assessment?

A: A multi-pronged approach is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining purity and quantifying impurities. A reversed-phase method with UV detection is a standard starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information. For nitrosamine analysis, highly sensitive LC-MS/MS methods are required.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified compound. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment.[12]

  • Melting Point: A sharp melting point range is a classic, simple indicator of high purity for crystalline solids.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common problems in a question-and-answer format.

Problem 1: My compound won't dissolve in the chosen solvent, even at its boiling point.

  • Causality: The solvent is not polar enough, or you have not added a sufficient volume.

  • Solution:

    • Increase Solvent Volume: Add more solvent in small increments (5-10% of the initial volume) to the boiling mixture.

    • Switch to a More Polar Solvent: If the compound remains insoluble after adding a reasonable amount of additional solvent (e.g., reaching a solid:solvent ratio of 1:50 w/v), the solvent is likely unsuitable. Cool the mixture, recover your compound, and select a more polar solvent from the list in the FAQ (e.g., switch from isopropanol to methanol).

Problem 2: The compound "oiled out" instead of crystallizing upon cooling.

  • Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound. The compound separates as a liquid (oil) rather than a solid crystal lattice. This is common with moderately impure samples or when cooling is too rapid.

  • Solution:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add 10-20% more solvent to decrease the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool). Do not place it directly in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be a poor choice. A two-solvent system can sometimes resolve this issue.[7]

Problem 3: No crystals are forming, even after cooling and scratching.

  • Causality: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially or if the compound is simply very soluble in the solvent even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (10-25%). Allow it to cool slowly again.

    • Induce Crystallization:

      • Seeding: If you have a small crystal of pure material, add it to the cooled solution. This seed crystal provides a template for further crystal growth.

      • Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease solubility.

      • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the point of faint cloudiness, then warm slightly to clarify and cool again.

Problem 4: The recovered yield is very low.

  • Causality: There is an inherent trade-off between purity and yield. High purity often requires sacrificing some product. Low yield can be caused by using too much solvent, cooling to a temperature that is not low enough, or premature crystallization during a hot filtration step.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath for at least 30 minutes) before filtration to maximize product precipitation.

    • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the mother liquor by boiling off some solvent and cool again to recover a "second crop" of crystals. Note that the second crop will likely be less pure than the first.

    • Pre-warm Filtration Funnel: During hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper with hot solvent to prevent the product from crashing out on the filter.[7]

Problem 5: The purified material is colored.

  • Causality: The color is due to highly colored, often polar, impurities that are present in small quantities but co-crystallize with your product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal (1-2% of the solute weight) to the hot, dissolved solution.

    • Boil Briefly: Keep the solution at or near boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal before cooling the solution to crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Add it to the hot solution just below its boiling point.[13]

Section 3: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is a good starting point for purifying N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride if the crude material is >90% pure.

  • Dissolution: In an Erlenmeyer flask, add the crude compound. Add a magnetic stir bar. Add a minimal amount of methanol (e.g., start with a 1:3 solid-to-solvent mass ratio) and begin stirring and heating on a hot plate.[14]

  • Achieve Saturation: Continue adding methanol in small portions to the gently boiling mixture until the solid is just completely dissolved. Note the final volume of solvent used.

  • (Optional) Hot Filtration: If insoluble impurities are observed, add an extra ~10% volume of hot methanol to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold methanol to rinse away any residual impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified material for purity (HPLC, LC-MS) and confirm its identity (NMR, melting point).

Protocol 2: Two-Solvent Recrystallization (Methanol/Ethyl Acetate System)

This method is useful if the compound is too soluble in a single solvent for good recovery, or to address issues like "oiling out".

  • Dissolution (Solvent 1): Dissolve the crude compound in the minimum amount of hot methanol (the "good" solvent) in an Erlenmeyer flask, as described in Protocol 1.[7]

  • Addition of Anti-Solvent (Solvent 2): While keeping the solution hot, add ethyl acetate (the "poor" or "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).

  • Re-homogenization: Add a few drops of hot methanol to the cloudy mixture until it becomes a clear solution again. You are now at the saturation point.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold mixture of methanol and ethyl acetate (in the approximate ratio used for crystallization).

  • Drying & Analysis: Dry the purified crystals under vacuum and analyze as previously described.

Section 4: Visualizations & Data

Diagram 1: Purification Strategy Decision Workflow

This flowchart guides the initial choice between recrystallization and chromatography.

G cluster_0 start Start: Crude Material purity_check Assess Initial Purity (e.g., by HPLC) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Proceed with Recrystallization high_purity->recrystallize  Yes chromatography Consider Column Chromatography (Silica Gel) high_purity->chromatography  No (or complex mixture) re_assess Re-assess Purity recrystallize->re_assess chromatography->re_assess final_product Pure Product re_assess->chromatography  No re_assess->final_product  Meets Spec? Yes

Caption: Decision workflow for selecting a purification method.

Diagram 2: Two-Solvent Recrystallization Workflow

This diagram illustrates the key steps of the two-solvent protocol.

G cluster_1 step1 1. Dissolve Crude in Min. Hot 'Good' Solvent (e.g., Methanol) step2 2. Add Hot 'Anti-Solvent' (e.g., Ethyl Acetate) to faint turbidity step1->step2 Solution is hot step3 3. Add drops of 'Good' Solvent to clarify the solution step2->step3 Solution is hot step4 4. Cool Slowly (Room Temp -> Ice Bath) step3->step4 Induces supersaturation step5 5. Isolate Crystals (Vacuum Filtration) step4->step5 Crystals form step6 6. Wash with Cold Solvent Mixture & Dry step5->step6

Caption: Step-by-step two-solvent recrystallization process.

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityRoleNotes
Methanol 65HighGood SolventExcellent for dissolving the hydrochloride salt. Can be used in single or multi-solvent systems.[6]
Ethanol 78HighGood SolventSimilar to methanol, but slightly less polar. May offer better recovery if solubility is high in methanol.
Water 100Very HighGood SolventHigh solubility likely. May be difficult to remove during drying.
Isopropanol (IPA) 82MediumGood/PoorMay work as a single solvent if solubility is sufficiently low when cold.
Acetone 56MediumPoor/Anti-SolventLikely to have low solubility. Good candidate as an anti-solvent with methanol or ethanol.[5]
Ethyl Acetate 77LowAnti-SolventVery low solubility expected. Excellent choice as an anti-solvent.[7]
Toluene 111Very LowAnti-SolventInsoluble. Can be used as an anti-solvent.
Hexanes ~69Non-polarAnti-SolventInsoluble. Can be used as an anti-solvent.

References

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Description and Solubility - N. (2011, December 3).
  • BenchChem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Sigma-Aldrich. (n.d.). N-[2-(Methylamino)ethyl]sulfamide.
  • NextSDS. (n.d.). N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). N-(2-Aminoethyl)methanesulfonamide hydrochloride.
  • Google Patents. (n.d.). WO2009037718A2 - Process for preparing 3-(2-(dimethylamino)ethyl)-n- methyl-1h-indole-5-methanesulfonamide and product thereof.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Alhalaweh, A., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN107056661A - A kind of preparation method of lapatinib intermediate 2 (methylsulfonyl) ethylamine hydrochloride.
  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO 2013/116075 A1.
  • Polte, J., et al. (n.d.). Nonclassical Recrystallization. Angewandte Chemie.
  • Basavoju, S., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Journal of Pharmaceutical Sciences and Research.
  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • BLD Pharm. (n.d.). N-(2-(Methylamino)ethyl)ethanesulfonamide hydrochloride.
  • Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025, March 7). International Journal of Advanced Research in Engineering and Management.
  • Sigma-Aldrich. (n.d.). N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride.
  • FDA. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products.
  • Sanz, A., et al. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ARKIVOC.
  • Al-Rimawi, F., et al. (2024). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Journal of Chromatographic Science.
  • Google Patents. (n.d.). EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • European Patent Office. (n.d.). EP 2305634 A1 - THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS.
  • Rahman, M., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.

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Reference Data & Comparative Studies

Validation

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride vs. N-(2-aminoethyl)methanesulfonamide: A Structural and Application-Centric Analysis

An In-Depth Comparative Guide for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and drug development, the sulfonamide moiety is a cornerstone pharmacophore, integral to a vast a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and drug development, the sulfonamide moiety is a cornerstone pharmacophore, integral to a vast array of therapeutic agents.[1][2] The strategic selection of synthetic building blocks bearing this functional group is paramount to the successful design of novel drug candidates. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct intermediates: N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride and N-(2-aminoethyl)methanesulfonamide .

The core structural difference—the presence of a single N-methyl group—imparts significant variations in their physicochemical properties, chemical reactivity, and, consequently, their strategic utility in a research and development setting. N-(2-aminoethyl)methanesulfonamide serves as a versatile, bifunctional building block, ideal for initial library synthesis and scaffold development. In contrast, N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a more specialized tool for lead optimization, where fine-tuning of properties such as metabolic stability, receptor affinity, and membrane permeability is critical. This guide will dissect these differences, providing researchers with the causal insights and experimental frameworks needed to make informed decisions in their synthetic and drug discovery campaigns.

Structural and Physicochemical Profile: The Impact of N-Methylation

The fundamental distinction between the two molecules is the methylation state of the terminal nitrogen atom on the ethylamine chain. This seemingly minor alteration has profound implications for the molecule's behavior in both chemical and biological systems.

Caption: Chemical structures of the primary amine (left) and the N-methylated secondary amine (right).

The introduction of a methyl group alters three key physicochemical parameters: basicity, lipophilicity, and hydrogen bonding potential.

PropertyN-(2-aminoethyl)methanesulfonamideN-[2-(methylamino)ethyl]methanesulfonamide HClRationale for Difference
Chemical Name N-(2-aminoethyl)methanesulfonamide[3]N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride[4]-
CAS Number 83019-89-0 (free base)[3][5]1306604-30-7[4]-
Molecular Formula C3H10N2O2S[5]C4H12N2O2S (free base)[6]Addition of a CH2 group.
Molecular Weight 138.19 g/mol [5]188.68 g/mol (HCl salt)[7]Increased by the methyl group and HCl salt formation.
Terminal Amine Type PrimarySecondaryN-alkylation.
Hydrogen Bond Donors 2 (on the terminal -NH2)1 (on the terminal -NH)Methyl group replaces a hydrogen atom.
Predicted XLogP3 -1.6[5]-1.1 (free base, predicted)[6]The alkyl chain increases lipophilicity (less negative LogP).
Reactivity Center Primary amine offers two sites for substitution.Secondary amine offers one site for substitution.Availability of N-H protons.

Expert Insights:

  • Basicity and pKa: The N-methyl group is electron-donating, which increases the electron density on the nitrogen atom. This makes the secondary amine in N-[2-(methylamino)ethyl]methanesulfonamide slightly more basic than the primary amine in its counterpart. This difference in pKa can be critical for drug-receptor interactions, as it dictates the protonation state of the molecule at physiological pH (7.4), influencing its ability to form ionic bonds.

  • Lipophilicity and Permeability: The increase in the predicted XLogP value for the methylated compound, while modest, indicates a shift towards greater lipophilicity. In drug development, this can translate to improved membrane permeability (as predicted by Lipinski's Rule of Five), potentially leading to better oral absorption and blood-brain barrier penetration. However, it can also lead to decreased aqueous solubility.

  • Hydrogen Bonding: The reduction from two hydrogen bond donors to one is a crucial differentiator. In structure-activity relationship (SAR) studies, if a target receptor's binding pocket has a specific requirement for two hydrogen bond donations from the ligand, the N-methylated compound will be inactive or significantly less potent. Conversely, if that second hydrogen bond donor leads to an undesirable off-target interaction or if the pocket is sterically constrained, methylation can enhance selectivity and potency.

Synthesis and Reactivity: A Tale of Two Nucleophiles

Both compounds are synthesized via a standard nucleophilic substitution reaction between methanesulfonyl chloride and the corresponding diamine. The choice of starting material—ethylenediamine versus N-methylethylenediamine—is the sole determinant of the final product.

G cluster_0 General Synthetic Pathway reagent Methanesulfonyl Chloride product N-substituted ethanesulfonamide reagent->product + Amine (Base, Solvent) amine Diamine (R-NH-CH2-CH2-NH2) amine->product

Caption: General reaction scheme for the synthesis of the target sulfonamides.

The primary amine of N-(2-aminoethyl)methanesulfonamide makes it a bifunctional reagent, capable of undergoing further reactions such as acylation, alkylation, or reductive amination. This makes it an excellent scaffold for building chemical libraries. The secondary amine of the N-methylated version is still nucleophilic but provides only a single point for subsequent modification, making it a "chain-terminating" or final-stage modification reagent.

Experimental Protocol 1: Synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[8][9]

Objective: To synthesize N-(2-aminoethyl)methanesulfonamide via the reaction of ethylenediamine with methanesulfonyl chloride, followed by conversion to the hydrochloride salt.

Materials:

  • Ethylenediamine (excess, e.g., 5 equivalents)

  • Methanesulfonyl chloride (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • 4 M HCl in 1,4-Dioxane

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (5 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve methanesulfonyl chloride (1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred ethylenediamine solution over 1 hour, maintaining the temperature at 0°C. Causality Note: Using a large excess of diamine and slow addition at low temperature minimizes the formation of the double-sulfonated byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove unreacted sulfonyl chloride and HCl byproduct), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude free-base product as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether or methanol. Add 4 M HCl in dioxane (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)methanesulfonamide hydrochloride.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Applications in Research and Drug Development

The choice between these two reagents is driven entirely by the strategic goals of the synthesis campaign.

N-(2-aminoethyl)methanesulfonamide: The Versatile Scaffold

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly where a flexible linker with a primary amine for further elaboration is required.[10] Its utility is prominent in:

  • Combinatorial Chemistry: The primary amine serves as a reactive handle for appending a wide variety of functional groups, enabling the rapid generation of diverse compound libraries for screening.

  • Fragment-Based Drug Discovery (FBDD): It can be used as a fragment to probe interactions within a target's binding site or as a linker to connect two different pharmacophoric fragments.

  • Development of Sulfonamide-Based Drugs: It is a foundational building block for therapies targeting neurological disorders and for enzyme inhibitors.[10]

G cluster_0 Further Derivatization start N-(2-aminoethyl) methanesulfonamide acyl Acylation (R-COCl) start->acyl alkyl Reductive Amination (R-CHO, NaBH(OAc)3) start->alkyl aryl Buchwald-Hartwig (Ar-Br, Pd catalyst) start->aryl end Diverse Library of Functionalized Sulfonamides acyl->end alkyl->end aryl->end

Caption: Synthetic utility of N-(2-aminoethyl)methanesulfonamide as a versatile scaffold.

N-[2-(methylamino)ethyl]methanesulfonamide: The Lead Optimization Tool

This compound is typically employed during the lead optimization phase, where subtle structural modifications are made to a promising hit compound to improve its drug-like properties. The introduction of the N-methyl group can achieve several goals:

  • Blocking Metabolism: Primary amines are often susceptible to metabolic degradation by monoamine oxidases (MAOs). Converting a primary amine to a secondary amine can block this metabolic pathway, increasing the compound's half-life and bioavailability.

  • Improving Potency/Selectivity: As seen with the related compound N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, a potent and selective α1-adrenoceptor agonist, the N-methyl group can be crucial for optimal receptor fit and activity.[11] This compound demonstrated high selectivity for α1 over α2 adrenoceptors, a property that can be fine-tuned by such alkylation.

  • Enhancing Permeability: The increased lipophilicity can improve penetration across biological membranes, which is particularly important for CNS-targeting drugs.

A prime example of the importance of this moiety is in the development of Sumatriptan, a medication used to treat migraines. The core structure involves an N,N-dimethylated side chain attached to an indole-5-methanesulfonamide, highlighting the role of N-alkylation in achieving the desired pharmacological profile.[12][13]

Comparative Experimental Workflow: Solubility Assessment

A critical experimental parameter for any drug candidate or intermediate is its solubility. The following protocol provides a framework for a head-to-head comparison.

Objective: To compare the aqueous and organic solubility of N-(2-aminoethyl)methanesulfonamide and N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride.

Materials:

  • Both test compounds.

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl sulfoxide (DMSO), Ethanol.

  • Vials, magnetic stirrer, analytical balance, centrifuge, HPLC system with UV detector.

Procedure:

  • Stock Solution Preparation: Prepare high-concentration stock solutions of each compound in DMSO (e.g., 50 mM).

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of each solid compound to separate vials containing a known volume (e.g., 1 mL) of each test solvent (Water, PBS, Ethanol). b. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant.

  • Quantification: a. Dilute the supernatant samples with an appropriate mobile phase for HPLC analysis. b. Quantify the concentration of the dissolved compound using a pre-established calibration curve generated from the DMSO stock solutions.

  • Data Analysis and Comparison: a. Report solubility in mg/mL or mM for each compound in each solvent. b. Expected Outcome: Due to its hydrochloride salt form and one fewer alkyl group, N-(2-aminoethyl)methanesulfonamide is expected to have higher solubility in aqueous media (Water, PBS). N-[2-(methylamino)ethyl]methanesulfonamide may show slightly improved solubility in less polar organic solvents like ethanol, reflecting its increased lipophilicity.

Conclusion

The comparison between N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride and N-(2-aminoethyl)methanesulfonamide is a classic case study in the strategic use of synthetic intermediates in drug discovery.

  • N-(2-aminoethyl)methanesulfonamide is the foundational building block. Its primary amine provides a versatile reactive site, making it ideal for creating broad chemical libraries to discover initial hits.

  • N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is the precision tool for optimization. The N-methyl group offers a specific, targeted modification to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of a lead compound.

For researchers and drug development professionals, understanding the distinct roles and properties of these two molecules is essential. The choice is not about which is "better," but which is the right tool for the specific stage and objective of the research program.

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Comparative

A Comparative Guide to the Efficacy of Methanesulfonamide-Based Class III Antiarrhythmic Agents

Executive Summary The methanesulfonamide scaffold is a cornerstone in the development of potent Class III antiarrhythmic agents. These drugs primarily exert their therapeutic effect by blocking the rapid component of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methanesulfonamide scaffold is a cornerstone in the development of potent Class III antiarrhythmic agents. These drugs primarily exert their therapeutic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration and the effective refractory period. This guide provides a detailed comparative analysis of the efficacy of prominent N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride analogues, namely dofetilide, ibutilide, and sotalol. We will delve into their mechanisms of action, present comparative clinical efficacy data, and provide standardized experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction: The Methanesulfonamide Core in Cardiology

Methanesulfonamide derivatives have proven to be a remarkably versatile class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[1][2] In cardiology, this moiety is integral to a group of drugs classified as Class III antiarrhythmics under the Vaughan Williams classification system.[3][4] These agents are critical for managing supraventricular and ventricular tachyarrhythmias, particularly atrial fibrillation (AF) and atrial flutter (AFL).[4][5] Their primary role is to stabilize the cardiac rhythm by extending the repolarization phase of the cardiac action potential.[6][7] This guide will focus on a comparative analysis of dofetilide, ibutilide, and sotalol, three key analogues that, while sharing a common mechanism, exhibit distinct pharmacological profiles, clinical efficacies, and safety considerations.

Fundamental Mechanism of Action: IKr Channel Blockade

The antiarrhythmic activity of the methanesulfonamide analogues discussed herein is predominantly attributed to the selective blockade of the cardiac ion channel responsible for the rapid component of the delayed rectifier potassium current, IKr.[3][7] The IKr current, carried by channels encoded by the human Ether-à-go-go-Related Gene (hERG), is crucial for phase 3 repolarization of the cardiac action potential.[8] By inhibiting this potassium efflux, these drugs delay repolarization, thereby prolonging the action potential duration (APD) and increasing the effective refractory period (ERP) in both atrial and ventricular tissues.[6][7] This prolongation of the refractory period makes the myocardial tissue less susceptible to re-entrant arrhythmias.

It is this targeted action that defines their Class III activity. Unlike other classes of antiarrhythmics, clinically relevant concentrations of agents like dofetilide have minimal to no effect on sodium channels (Class I effect), calcium channels (Class IV effect), or adrenergic receptors (Class II effect).[3][7] However, some analogues, like sotalol, possess additional properties; for instance, sotalol is a racemic mixture where the L-isomer also exhibits non-selective beta-blocking (Class II) activity.[9]

Caption: Mechanism of action for methanesulfonamide Class III antiarrhythmics.

Featured Analogues: A Comparative Overview

FeatureDofetilideIbutilide FumarateSotalol Hydrochloride
Chemical Name N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide[3](±)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide fumarate4'-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide hydrochloride[9]
Primary Use Maintenance of sinus rhythm in patients with atrial fibrillation/flutter.[4]Rapid intravenous cardioversion of atrial fibrillation/flutter.[5]Treatment of ventricular arrhythmias and maintenance of sinus rhythm in AF/AFL.[9]
Administration Oral[3]Intravenous[5]Oral, Intravenous[9]
Additional Activity Highly selective for IKr.[3][7]Also activates a slow inward sodium current.[10]Non-selective β-blocker (Class II activity).[9][11]
Elimination Half-life ~10 hours[12]~6 hours[10]8-12 hours[9]

Comparative Clinical Efficacy

The choice between these agents often depends on the clinical scenario, specifically the type of arrhythmia and the desired speed of onset.

Dofetilide is primarily used for the chronic maintenance of normal sinus rhythm. Its efficacy is well-documented, but its initiation requires careful inpatient monitoring due to the risk of proarrhythmia.[4]

Ibutilide is administered intravenously for the acute termination of atrial fibrillation and flutter.[5] Clinical studies have shown its superiority over other intravenous agents like procainamide and sotalol for rapid cardioversion.[10][13] A systematic review and meta-analysis found that ibutilide had a significantly higher success rate for terminating recent-onset atrial fibrillation compared to a placebo.[14]

Sotalol , with its dual Class II and Class III properties, is used for both ventricular arrhythmias and the maintenance of sinus rhythm in patients with atrial fibrillation.[9] Its beta-blocking activity provides an additional benefit of rate control. However, for acute cardioversion, ibutilide has demonstrated greater efficacy.[10]

Efficacy in Cardioversion of Atrial Fibrillation & Flutter

CompoundArrhythmiaConversion Success RateSource
Ibutilide Atrial Fibrillation30-50%[5]
Atrial Flutter50-70%[5]
Atrial Fibrillation (Recent Onset)70.6% (observational study)[15]
Dofetilide Atrial Fibrillation/FlutterPrimarily for maintenance, not acute cardioversion[4]
Sotalol Atrial Fibrillation/FlutterLess effective than ibutilide for acute cardioversion[10]

Key Adverse Effects & Safety Profile

The primary safety concern for all Class III antiarrhythmics is the dose-dependent prolongation of the QT interval, which can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4] The risk of TdP is a critical factor in patient selection and monitoring.

  • Dofetilide: The risk of TdP necessitates that therapy be initiated in a hospital setting with continuous ECG monitoring for a minimum of three days to allow for dose adjustment and monitoring of the QTc interval.[3][4]

  • Ibutilide: The incidence of TdP is approximately 4%, with an additional risk of monomorphic ventricular tachycardia.[5] Patients require continuous ECG monitoring for at least four hours after infusion.[5]

  • Sotalol: The risk of TdP is also significant, and its beta-blocking activity can lead to bradycardia, fatigue, and bronchospasm in susceptible individuals.

Standardized Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy and mechanism of novel methanesulfonamide analogues requires a combination of in vitro and in vivo assays. The following protocols represent a standard workflow for characterization.

Caption: Standard experimental workflow for evaluating antiarrhythmic drug efficacy.

Protocol 1: In Vitro IKr/hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol is foundational for determining a compound's potency and selectivity for the IKr channel.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the hERG potassium channel.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.[16]

  • Methodology:

    • Cell Culture: Culture the hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2) until they reach 70-80% confluency.

    • Cell Preparation: Harvest the cells using a non-enzymatic dissociation solution and resuspend them in an appropriate external buffer solution.

    • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner). Load the cell suspension and the test compounds (at various concentrations) onto the system.

    • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations.

    • Data Analysis: Measure the peak tail current before and after compound application. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

  • Causality: This assay directly measures the functional interaction between the compound and its primary molecular target. It provides a quantitative measure of potency, which is a critical determinant of therapeutic dose and potential for off-target effects.[17]

Protocol 2: In Vivo Electrically-Induced Arrhythmia Model

This protocol assesses the compound's ability to prevent or terminate arrhythmias in a whole-animal model, providing data on in vivo efficacy.

  • Objective: To evaluate the antiarrhythmic efficacy of a test compound in a model of re-entrant tachycardia.[18]

  • Animal Model: Anesthetized canines, rabbits, or guinea pigs are commonly used models.[18][19]

  • Methodology:

    • Animal Preparation: Anesthetize the animal and maintain a stable physiological state. Insert electrode catheters into the heart via peripheral vessels under fluoroscopic guidance for pacing and recording intracardiac electrograms.

    • Baseline Measurements: Record baseline ECG (including QT interval) and intracardiac electrograms. Determine the ventricular effective refractory period (ERP).

    • Arrhythmia Induction: Use a programmed electrical stimulation protocol (e.g., burst pacing or programmed extrastimuli) to reliably induce a sustained ventricular or atrial tachyarrhythmia.[20]

    • Compound Administration: Administer the test compound intravenously at a predetermined dose.

    • Post-Dose Evaluation: After a suitable equilibration period, repeat the arrhythmia induction protocol. The primary endpoint is the inability to re-induce the arrhythmia.

    • Data Analysis: Compare the ability to induce arrhythmia before and after drug administration. Measure changes in ERP and the QT interval to correlate with the antiarrhythmic effect.

  • Causality: This model mimics the re-entrant mechanism of many clinical arrhythmias.[20] A compound's ability to prevent arrhythmia induction in this model provides strong evidence of its potential clinical efficacy by demonstrating an increase in the effective refractory period in a complex biological system.

Discussion and Future Perspectives

The comparative analysis of dofetilide, ibutilide, and sotalol highlights the nuanced structure-activity relationships within the methanesulfonamide class. While all three potently block the IKr channel, subtle structural differences confer distinct pharmacokinetic and pharmacodynamic properties. For instance, ibutilide's additional effect on the late sodium current may contribute to its efficacy in acute cardioversion, while sotalol's beta-blocking moiety offers a different therapeutic dimension.[9][10]

The major limitation of this class remains the risk of TdP. Future research is focused on developing analogues with greater "atrial selectivity." The goal is to identify compounds that prolong the APD more in the atria than in the ventricles, which could theoretically provide antiarrhythmic efficacy for atrial fibrillation while minimizing the risk of ventricular proarrhythmia. Additionally, understanding the precise molecular interactions within the hERG channel pore may allow for the rational design of safer and more effective methanesulfonamide-based antiarrhythmics.[21]

The continued exploration of this chemical scaffold, coupled with advanced screening methodologies, holds promise for the development of next-generation antiarrhythmic agents with improved efficacy and safety profiles.

References

  • What is the mechanism of Dofetilide? - Patsnap Synapse. (2024, July 17).
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  • Dofetilide. (n.d.). Wikipedia. Available from: [Link]

  • Dofetilide: A New Class III Antiarrhythmic. (n.d.). Cleveland Clinic Center for Continuing Education. Available from: [Link]

  • Experimental evaluation of anti arrhythmic drugs. (2015, November 10). SlideShare. Available from: [Link]

  • Goku, R., & Malik, A. (2017). Ibutilide: what's clinically proven, what's being investigated?. Journal of the Indian Heart Rhythm Society, 3(1), 1-6. Available from: [Link]

  • Ibrahim, B., & Chow, M. (1999). Ibutilide: Efficacy and Safety in Atrial Fibrillation and Atrial Flutter in a General Cardiology Practice. Clinical Cardiology, 22(10), 643-648. Available from: [Link]

  • Antony, M. T., & Mookadam, F. (2007). Safety and Efficacy of Ibutilide in Cardioversion of Atrial Flutter and Fibrillation. Journal of the American Board of Family Medicine, 20(5), 487-492. Available from: [Link]

  • Milan, D. J., & MacRae, C. A. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 8(2), 131-141. Available from: [Link]

  • Gong, C. C., Tang, Y., Huang, Y., & Liu, X. (2021). Efficacy and Safety of Ibutilide for the Cardioversion of Atrial Fibrillation: A Systematic Review and Meta-Analysis. Austin Surgical Case Reports, 6(1), 1041. Available from: [Link]

  • Stambler, B. S., Wood, M. A., & Ellenbogen, K. A. (1998). Ibutilide: a new class III antiarrhythmic agent. American Journal of Health-System Pharmacy, 55(3), 245-256. Available from: [Link]

  • Milan, D. J., & MacRae, C. A. (2013). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 8(2), 131-141. Available from: [Link]

  • SCREENING OF DRUGS USED IN ANTIARRYTHMIA. (2020, January 16). SlideShare. Available from: [Link]

  • Winkle, R. A., Gradman, A. H., & Follansbee, W. P. (1984). A new method for evaluating antiarrhythmic drug efficacy. The American Journal of Cardiology, 54(8), 1017-1022. Available from: [Link]

  • Pilato, C. A., & De Luca, A. (2024). In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. International Journal of Molecular Sciences, 25(15), 8107. Available from: [Link]

  • Romero, L., et al. (2020). Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. Frontiers in Physiology, 11, 579020. Available from: [Link]

  • Harmer, A. R., et al. (2021). In vitro human ion channel assays predictive of drug-induced seizure. Toxicology and Applied Pharmacology, 429, 115689. Available from: [Link]

  • Gwilt, M., et al. (1991). Effects of new and potent methanesulfonanilide class III antiarrhythmic agents on myocardial refractoriness and contractility in isolated cardiac muscle. Journal of Cardiovascular Pharmacology, 18(3), 406-414. Available from: [Link]

  • Leenhardt, A., et al. (1993). Antiarrhythmic drugs: how to evaluate them?. Pacing and Clinical Electrophysiology, 16(1 Pt 2), 173-180. Available from: [Link]

  • Sanguinetti, M. C., & Jurkiewicz, N. K. (1993). Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent. Specific block of rapidly activating delayed rectifier K+ current by dofetilide. Circulation Research, 72(1), 75-83. Available from: [Link]

  • Sanguinetti, M. C., & Jurkiewicz, N. K. (1993). Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent. Specific block of rapidly activating delayed rectifier K+ current by dofetilide. Circulation Research, 72(1), 75-83. Available from: [Link]

  • Ion Channel Assays. (n.d.). Charles River. Available from: [Link]

  • Escande, D., et al. (1990). Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells. British Journal of Pharmacology, 101(3), 643-648. Available from: [Link]

  • Loza-Huerta, A. D., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1210803. Available from: [Link]

  • Afridi, S. (2025). Preclinical Evaluation of Antiarrhythmic Agents. ResearchGate. Available from: [Link]

  • Evaluation of Antiarrhythmic Agents. (2016, June 30). Thoracic Key. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. Available from: [Link]

  • Ion Channel Assay Services. (n.d.). ION Biosciences. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. ResearchGate. Available from: [Link]

  • Ion Channel Assay Services. (n.d.). Reaction Biology. Available from: [Link]

  • Sanguinetti, M. C., & Jurkiewicz, N. K. (1993). Rate-Dependent Prolongation of Cardiac Action Potentials by a Methanesulfonanilide Class III Antiarrhythmic Agent. Circulation Research, 72(1), 75-83. Available from: [Link]

  • The chemical structure of sotalol. (n.d.). ResearchGate. Available from: [Link]

  • Tisserand, J. N., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3223. Available from: [Link]

  • Owczarek, K., et al. (2021). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Walker, A. (2026, March 2). Class III Antiarrhythmics Explained. Liv Hospital. Available from: [Link]

  • DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245-248. Available from: [Link]

  • (A) Chemical structures of sotalol, dofetilide, and E-4031 generated... (n.d.). ResearchGate. Available from: [Link]

  • Funck-Brentano, C. (1993). Pharmacokinetic and pharmacodynamic profiles of d-sotalol and d,l-sotalol. European Heart Journal, 14 Suppl H, 30-35. Available from: [Link]

  • US20060105044A1 - Sustained release formulations of sotalol. (n.d.). Google Patents.
  • Berchtold, C. M., et al. (1998). Inhibition of cell growth in CaCO2 cells by the polyamine analogue N1,N12-bis(ethyl)spermine is preceded by a reduction in MYC oncoprotein levels. Journal of Cellular Physiology, 174(3), 380-386. Available from: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. Available from: [Link]

  • Feature Reviews in Medicinal Chemistry. (2025, February 14). MDPI. Available from: [Link]

  • Sharma, P., et al. (2021). Inhibitors of gelatinases (MMP-2 and MMP-9) for the management of hematological malignancies. European Journal of Medicinal Chemistry, 223, 113649. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride proper disposal procedures

Operational Protocol and Disposal Guide for N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride As a preferred partner in laboratory safety and chemical handling, we recognize that responsible waste management is ju...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol and Disposal Guide for N-[2-(methylamino)ethyl]methanesulfonamide Hydrochloride

As a preferred partner in laboratory safety and chemical handling, we recognize that responsible waste management is just as critical as the experimental workflow itself. N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS: 1306604-30-7) is a highly reactive building block frequently utilized in drug development. Due to its dual-functional nature—containing both a secondary amine and a sulfonamide group, stabilized as a hydrochloride salt—improper disposal poses significant environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational protocol for its safe handling, spill mitigation, and terminal disposal, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste stream routing. According to standardized chemical safety profiles from [1], this compound presents acute toxicity across multiple exposure routes.

Property / Hazard ClassDescription / CodeOperational Implication
CAS Number 1306604-30-7Unique identifier required for hazardous waste manifests.
Molecular Weight 188.68 g/mol Relevant for molarity and load calculations in liquid waste.
Acute Toxicity H302, H312, H332 (Oral, Dermal, Inhalation)Mandates strict PPE (N95/P95, nitrile gloves) and fume hood use.
Skin/Eye Irritation H315, H319Requires immediate washing of affected areas; safety goggles mandatory.
Target Organ Toxicity H336 (STOT SE 3 - Drowsiness/Dizziness)Spills must be handled with adequate ventilation/respiratory protection.

Mechanistic Rationale for Disposal Strategy

In advanced laboratory waste management, we do not merely follow rules; we address the underlying chemistry. The disposal strategy for this compound is governed by three mechanistic pillars:

  • The Hydrochloride Counterion (Halogenated Routing): The presence of the HCl salt classifies any aqueous or organic solution of this compound as halogenated waste . During combustion, the chloride ions form corrosive hydrogen chloride (HCl) gas. Segregating this into a halogenated waste stream ensures it is routed to a specialized incinerator equipped with alkaline scrubbers, a standard requirement for amine hydrochlorides[2].

  • Amine and Sulfonamide Moieties (Thermal Destruction): The nitrogen and sulfur atoms within the sulfonamide ( R−SO2​NH2​ ) and amine groups require high thermal destruction efficiency. Incineration must occur at temperatures exceeding 1100°C with an afterburner to prevent the atmospheric release of toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ )[3].

  • Aqueous Solubility (Aquatic Protection): As a salt, it is highly water-soluble. Discharging it into municipal wastewater systems risks aquatic toxicity and violates EPA guidelines for the environmental management of sulfonamide derivatives[4].

Disposal Logistics & Waste Segregation Workflow

The following decision tree illustrates the required segregation pathways for solid and liquid waste generated during experimental workflows.

WasteWorkflow Start N-[2-(methylamino)ethyl]methanesulfonamide HCl Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid SolidCont Double-bag in heavy-duty PE Label: Toxic/Irritant Solid Solid->SolidCont LiquidCont Segregate: Halogenated Waste (Due to HCl salt) Liquid->LiquidCont Incineration High-Temperature Incineration (>1100°C) with NOx/SOx/HCl Scrubber SolidCont->Incineration LiquidCont->Incineration

Figure 1: Segregation and disposal workflow for N-[2-(methylamino)ethyl]methanesulfonamide HCl.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders, Contaminated PPE, and Consumables)

Causality: Fine powders pose an acute inhalation hazard (H332). Vacuuming with standard equipment can aerosolize the particles, dramatically increasing exposure risk[1].

  • Collection: Use an electrically protected, explosion-proof vacuum cleaner equipped with a HEPA filter, or employ wet-brushing techniques to gather spilled powder without generating dust.

  • Primary Containment: Transfer the collected solid into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Secondary Containment: Double-bag all contaminated personal protective equipment (PPE), such as nitrile gloves and weighing boats, in heavy-duty polyethylene bags.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Toxic/Irritant (Contains Sulfonamide HCl)". Include the accumulation start date.

  • Terminal Disposal: Transfer the sealed containers to your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature chemical incineration.

Protocol B: Liquid Waste Management (Aqueous and Organic Solutions)

Causality: Mixing halogenated and non-halogenated waste can lead to exothermic reactions in the waste carboy and violates EPA incineration protocols for chloride-containing compounds[2].

  • Segregation: Collect all reaction mother liquors, aqueous washings, and organic solvent extracts containing the compound into a dedicated Halogenated Waste carboy.

  • pH Verification: Although the hydrochloride salt is mildly acidic, verify that the bulk waste pH is between 6 and 8. If highly acidic, neutralize carefully with dilute sodium bicarbonate ( NaHCO3​ ) before sealing the carboy to prevent long-term container degradation.

  • Storage: Store the carboy in a secondary containment tray in a cool, well-ventilated waste accumulation area, strictly isolated from strong oxidizing agents.

  • Manifesting: Document the exact estimated concentration of the compound on the hazardous waste manifest to inform the disposal facility of the sulfur and nitrogen load.

Protocol C: Emergency Spill Response and Neutralization

Causality: Immediate containment prevents the spread of the STOT SE 3 (drowsiness/dizziness) inhalation hazard[1].

  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill area. Responders must don an N95/P95 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.

  • Dust Suppression: Cover the solid spill with a damp absorbent pad or an inert binding material (e.g., vermiculite or sand) to suppress aerosolization.

  • Physical Cleanup: Sweep up the dampened material using non-sparking tools and place it into a solid waste container (Follow Protocol A).

  • Decontamination: Wash the spill surface thoroughly with soap and copious amounts of water. Collect all wash water into the Halogenated Liquid Waste stream (Follow Protocol B). Do not flush the wash water down the drain.

References

  • Title: N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Order Under Section 4(a)(2) of the Toxic Substances Control Act Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
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N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
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